4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
The exact mass of the compound 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYDMVDEAVIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357610 | |
| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438218-98-5 | |
| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
An In-depth Technical Guide for the
Abstract
This guide provides a comprehensive, research-grade overview of the synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous approved pharmaceutical agents.[1][2][3] This document delineates the most robust and widely adopted synthetic strategy, the Hantzsch thiazole synthesis, proceeding through a critical α-haloketone intermediate. We will explore the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present quantitative data in a clear, accessible format. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering the technical depth required for successful laboratory execution and strategic application.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[4] When substituted with an amino group at the C2 position, the resulting 2-aminothiazole core acts as a potent pharmacophore, present in a wide array of clinically significant drugs.[1][5] These include anti-inflammatory agents like Meloxicam, third-generation cephalosporin antibiotics such as Cefdinir, and H2 receptor antagonists like Famotidine. The scaffold's prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an attractive building block for designing novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[3][6]
The target molecule, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, combines this privileged scaffold with specific aryl and alkyl substitutions that can be tailored to modulate its physicochemical properties and biological activity, making its efficient synthesis a key objective for discovery programs.
Retrosynthetic Analysis and Strategic Approach
The most logical and well-established pathway for constructing the target 2-aminothiazole is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[7] This powerful cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide or, in this case, thiourea.[8][9]
Our retrosynthetic strategy disconnects the thiazole ring at the C-S and C-N bonds, identifying two key precursors:
-
2-Bromo-1-(4-ethylphenyl)propan-1-one (an α-haloketone)
-
Thiourea
The α-haloketone itself is not commercially common and requires a two-step synthesis starting from ethylbenzene. The overall synthetic workflow is therefore envisioned as a three-stage process.
Caption: Overall three-stage synthetic pathway.
Stage 1: Synthesis of 1-(4-Ethylphenyl)propan-1-one
The first stage involves the synthesis of the propiophenone derivative that serves as the backbone for our α-haloketone intermediate.[10] The most direct method is the Friedel-Crafts acylation of ethylbenzene.
Mechanistic Rationale
This reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from propionyl chloride. The electron-rich ethylbenzene ring then attacks this electrophile. The ethyl group is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position, leading to the desired 1-(4-ethylphenyl)propan-1-one.[11]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Ethylbenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add propionyl chloride (1.05 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, add ethylbenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation to obtain 1-(4-ethylphenyl)propan-1-one as a clear liquid.[12][13]
Stage 2: Synthesis of 2-Bromo-1-(4-ethylphenyl)propan-1-one
This stage involves the selective bromination of the ketone at the α-carbon. This reaction is critical as α-haloketones are potent lachrymators and require careful handling in a well-ventilated fume hood.[14]
Mechanistic Rationale
The α-carbon of a ketone is acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. In the presence of an acid catalyst (like acetic acid), the ketone tautomerizes to its enol form. This enol is electron-rich and reacts readily with an electrophilic halogen source, such as molecular bromine (Br₂), to form the α-brominated product.[15] Careful control of stoichiometry is essential to prevent di-bromination.
Experimental Protocol: α-Bromination
Materials:
-
1-(4-Ethylphenyl)propan-1-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
Procedure:
-
In a flask protected from light, dissolve 1-(4-ethylphenyl)propan-1-one (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring. A slight warming of the mixture may be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. The orange color of bromine should fade.
-
Slowly pour the reaction mixture into a large volume of ice-cold water. The product will precipitate as an oil or solid.
-
If any residual bromine color remains, add a small amount of sodium thiosulfate solution to quench it.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude 2-bromo-1-(4-ethylphenyl)propan-1-one is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Stage 3: Hantzsch Thiazole Synthesis
This final stage is the hallmark cyclocondensation reaction that constructs the desired 2-aminothiazole ring.[7][16]
Mechanistic Rationale
The Hantzsch synthesis is a robust and high-yielding reaction.[9] The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack (Sₙ2): The highly nucleophilic sulfur atom of thiourea attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion to form an S-alkylated isothiouronium salt intermediate.[14]
-
Intramolecular Cyclization: A lone pair on one of the nitrogen atoms of the intermediate attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule), driven by the formation of the stable aromatic thiazole ring.
Caption: Key steps of the Hantzsch synthesis mechanism.
Experimental Protocol: Cyclocondensation
Materials:
-
2-Bromo-1-(4-ethylphenyl)propan-1-one (crude from Stage 2)
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (10%) or ammonia solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-1-(4-ethylphenyl)propan-1-one (1.0 eq) in 95% ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water.[17]
-
Basify the solution to a pH of 8-9 by adding 10% NaOH or ammonia solution dropwise with stirring. This neutralizes the HBr salt of the product and precipitates the free amine.
-
A solid precipitate of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine will form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the solid product. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Summary of Reaction Parameters and Characterization
The following table summarizes the key quantitative data for the synthetic workflow.
| Stage | Reaction | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Friedel-Crafts | Ethylbenzene, Propionyl Chloride, AlCl₃ | 1.0 : 1.05 : 1.1 | DCM | 0 to RT | 2-3 | 75-85% |
| 2 | α-Bromination | Ketone, Bromine | 1.0 : 1.0 | Acetic Acid | RT | 4-6 | >90% (crude) |
| 3 | Hantzsch | Bromo-ketone, Thiourea | 1.0 : 1.1 | Ethanol | Reflux (~78) | 3-5 | 80-90% |
Characterization of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine: The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would correspond to the ethyl protons (a triplet and a quartet), the methyl protons on the thiazole ring (a singlet), the aromatic protons, and the amine protons (a broad singlet).
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₂H₁₄N₂S (M.W. 218.32 g/mol ).[18]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H stretching would be expected.
Conclusion and Outlook
This guide outlines a reliable and efficient three-stage synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine based on the foundational Hantzsch thiazole synthesis. By providing a detailed explanation of the underlying mechanisms and robust, step-by-step protocols, this document serves as a practical resource for researchers. The versatility of the Hantzsch synthesis allows for considerable variation in the starting α-haloketone and thiourea derivatives, enabling the generation of diverse libraries of 2-aminothiazoles for structure-activity relationship (SAR) studies in drug discovery programs. The protocols described herein are self-validating and grounded in established chemical principles, ensuring a high probability of success for scientists and professionals in the field.
References
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Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Online] Available at: [Link]
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Das, D., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. Elsevier Masson SAS. [Online] Available at: [Link]
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Wikipedia. (2023). 2-Aminothiazole. [Online] Available at: [Link]
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SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Online] Available at: [Link]
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ResearchGate. (2021). Biological and medicinal significance of 2-aminothiazoles. [Online] Available at: [Link]
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Al-Omar, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Online] Available at: [Link]
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Kumar, A., et al. (2017). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Organic & Biomolecular Chemistry. [Online] Available at: [Link]
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Wikipedia. α-Halo ketone. [Online] Available at: [Link]
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Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. [Online] Available at: [Link]
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Organic Syntheses. 2-amino-4-methylthiazole. [Online] Available at: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]
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Guo, W., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. [Online] Available at: [Link]
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MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. [Online] Available at: [Link]
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Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Online] Available at: [Link]
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ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. [Online] Available at: [Link]
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National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Scientia Pharmaceutica. [Online] Available at: [Link]
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National Center for Biotechnology Information. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Online] Available at: [Link]
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MDPI. (2023). 1,1-Bis(4-ethylphenyl)-propan-1,2-diol. Molbank. [Online] Available at: [Link]
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A Technical Guide to the Potential Biological Activity of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide delves into the predicted biological activities and therapeutic potential of a specific, yet under-investigated derivative: 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. While direct experimental data for this compound is sparse, this document synthesizes the extensive research on structurally related 2-aminothiazole analogs to build a robust predictive framework for its potential efficacy. We will explore likely mechanisms of action in oncology, inflammation, and infectious diseases, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. This paper serves as a technical roadmap for drug development professionals aiming to investigate this promising molecule.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3][4] This structure is a key component in a variety of therapeutic agents, including the anticancer drugs Dasatinib and Alpelisib, and the third-generation antibiotic Cefdinir.[1][3] The scaffold's versatility stems from the reactive amino group, which can be readily modified to create diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2]
The specific compound, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS: 438218-98-5), features an aromatic 4-ethylphenyl group at position 4 and a methyl group at position 5. Aromatic substitutions at these positions have been shown to enhance the antitumor activity of the thiazole core.[1] This guide provides a comprehensive analysis of its potential biological activities based on established structure-activity relationships (SAR) within this chemical class and proposes a clear experimental path forward.
Synthesis and Characterization
The most common and efficient method for synthesizing 2-amino-4-substituted thiazoles is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5] For the target compound, this would involve the reaction of 1-(4-ethylphenyl)-1-chloropropan-2-one with thiourea.
Caption: General workflow for Hantzsch thiazole synthesis.
Predicted Biological Activities and Mechanistic Insights
Based on extensive literature on 2-aminothiazole derivatives, the following biological activities are predicted for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Table 1: Summary of Potential Biological Activities
| Biological Activity | Proposed Mechanism of Action | Key Cellular Targets | Supporting References |
| Anticancer | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | Colchicine binding site on β-tubulin | [3][6] |
| Inhibition of protein kinases in critical signaling pathways. | PI3K, Akt, mTOR, VEGFR-2, FAK | [6] | |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. | COX-1, COX-2, 5-LOX | [7][8][9] |
| Inhibition of protein denaturation. | Serum Albumin | [4] | |
| Antimicrobial | Disruption of bacterial cell wall synthesis or metabolic pathways. | Dihydrofolate reductase (DHFR), MurB | [10][11][12] |
Anticancer Activity
2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1]
3.1.1. Mechanism 1: Tubulin Polymerization Inhibition A primary mechanism for the anticancer effect of many 2-aminothiazole compounds is the disruption of microtubule dynamics.[6] By binding to the colchicine site on β-tubulin, these molecules inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[6] The presence of an aromatic ring at the 4-position of the thiazole, as in our target compound, is often associated with enhanced antiproliferative activity.[1]
3.1.2. Mechanism 2: Kinase Inhibition The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and growth.[6] Its overactivation is a hallmark of many cancers. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3Kα, effectively shutting down pro-survival signals and promoting apoptosis in cancer cells.[6]
Caption: PI3K/Akt/mTOR pathway with potential inhibition by 2-aminothiazoles.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, often acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7][8] These enzymes are critical in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. By inhibiting these pathways, compounds like 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine could potentially reduce inflammation and associated pain.[9] A simple and effective in vitro screening method is the inhibition of heat-induced albumin denaturation, which mimics the denaturation of proteins in inflammatory conditions.[4]
Antimicrobial Activity
The 2-aminothiazole scaffold is present in several antimicrobial agents.[3] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The mechanism can vary, but may involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The structural features of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine warrant its investigation against a panel of pathogenic microbes.
Proposed Experimental Workflows for Activity Screening
To validate the predicted activities, a systematic, multi-tiered screening approach is recommended. The following protocols provide a robust starting point for any research laboratory.
Protocol 1: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6]
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
This protocol assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[4]
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100 to 1000 µg/mL).
-
Control: A similar volume of distilled water serves as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.
-
Standard Drug: Use Diclofenac sodium as a reference standard for comparison.[4]
-
Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Data Interpretation and Future Directions
A low IC50 value (<10 µM) in the MTT assay against cancer cell lines would indicate potent cytotoxic activity, warranting further investigation. Such follow-up studies should include:
-
Mechanism of Action Studies: Cell cycle analysis by flow cytometry to confirm G2/M arrest and apoptosis assays (e.g., Annexin V/PI staining).
-
Target Validation: In vitro tubulin polymerization assays or kinase activity assays to confirm direct target engagement.
-
Selectivity Profiling: Testing against non-cancerous cell lines (e.g., MRC-5) to determine the therapeutic window.[13]
Significant inhibition of albumin denaturation would suggest anti-inflammatory potential. This should be followed by more specific enzyme assays (COX/LOX) and cell-based assays measuring inflammatory mediators (e.g., PGE2, LTB4).[7][9]
Conclusion
While 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is not yet characterized in the scientific literature, its core 2-aminothiazole structure, combined with specific substitutions known to enhance biological effects, makes it a highly compelling candidate for drug discovery. The evidence strongly suggests potential anticancer and anti-inflammatory properties, primarily through the inhibition of tubulin polymerization, kinase signaling, and key inflammatory enzymes. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for researchers to unlock the therapeutic potential of this promising molecule.
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Hassan, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. Available at: [Link]
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(3), 525-547.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]
- Krishnan, P. G., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2,4-DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
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Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available at: [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). PMC - NIH. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC - NIH. Available at: [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Available at: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). MDPI. Available at: [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). PubMed Central. Available at: [Link]
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Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2019). PMC - NIH. Available at: [Link]
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Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (2020). SciSpace. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. ResearchGate. Available at: [Link]
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Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (2020). MDPI. Available at: [Link]
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4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. NIH. Available at: [Link]
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2014). ResearchGate. Available at: [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). PMC - NIH. Available at: [Link]
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5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI. Available at: [Link]
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5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Available at: [Link]
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A Comprehensive Guide to the Structural Elucidation of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Prepared by: A Senior Application Scientist
Foreword: The Rationale for Rigorous Characterization
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2] The specific arrangement of substituents on this privileged core dictates its pharmacological profile, making unambiguous structure determination not merely an academic exercise, but a critical prerequisite for safe and effective drug development.[3][4]
This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of a novel 2-aminothiazole derivative, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. We will proceed through a logical sequence of analytical techniques, demonstrating how data from each experiment synergistically builds a comprehensive and verifiable molecular portrait. Our focus extends beyond the mere presentation of data, delving into the causal reasoning behind experimental choices and the interpretive logic that transforms raw spectra into definitive structural knowledge.
Chapter 1: The Foundational Blueprint - Molecular Formula and Unsaturation
Before any spectroscopic analysis, the elemental composition and degree of unsaturation must be established. This foundational data provides the molecular formula, which acts as a fundamental constraint for all subsequent structural hypotheses.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique, such as Electrospray Ionization (ESI), is the preferred method for determining the accurate mass of the molecular ion.
-
Experimental Rationale: ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺, providing a highly accurate mass that is essential for calculating the molecular formula.
-
Anticipated Data: For the target molecule, C₁₂H₁₄N₂S, the expected monoisotopic mass is 218.0905. HRMS analysis would be expected to yield an [M+H]⁺ ion at m/z 219.0978.
Elemental Analysis (CHN/S)
Combustion analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. Sulfur content is determined separately.
-
Self-Validation: The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by HRMS. For C₁₂H₁₄N₂S (MW: 218.32), the theoretical percentages are: C, 66.01%; H, 6.46%; N, 12.83%; S, 14.69%. Experimental results must fall within an acceptable error margin (typically ±0.4%) of these values.
Degree of Unsaturation
The Index of Hydrogen Deficiency (IHD) is calculated from the molecular formula (CₐHₑNₒSₓ) using the formula: IHD = a - (e/2) + (o/2) + 1.
-
Calculation for C₁₂H₁₄N₂S: IHD = 12 - (14/2) + (2/2) + 1 = 12 - 7 + 1 + 1 = 7.
-
Interpretation: An IHD of 7 indicates the presence of seven rings and/or double bonds. This value is immediately informative; a benzene ring accounts for four degrees (one ring, three double bonds), and the thiazole ring accounts for two (one ring, one double bond). The remaining degree of unsaturation is consistent with the C=N double bond within the thiazole ring. This initial calculation aligns perfectly with the proposed aromatic and heterocyclic structure.
Chapter 2: Functional Group Identification via Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecular bonds, providing a rapid and definitive fingerprint of the functional groups present.
FT-IR Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with dry Potassium Bromide (KBr).
-
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Spectral Interpretation
The FT-IR spectrum provides a clear signature of the key functional groups, confirming the 2-aminothiazole and substituted phenyl moieties.
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Assignment | Rationale & References |
| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct, sharp peaks in this region is characteristic of a primary amine.[5] |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Indicates the presence of C-H bonds on an aromatic ring. |
| 2965 - 2850 | C-H Aliphatic Stretch | Ethyl & Methyl C-H | Confirms the presence of sp³ hybridized C-H bonds from the ethyl and methyl substituents. |
| ~1620 | C=N Stretch | Thiazole Ring Imine | A strong absorption characteristic of the endocyclic imine bond within the thiazole core. |
| ~1580, ~1500 | C=C Aromatic Ring Stretch | Phenyl Ring | Two distinct bands are typical for the skeletal vibrations of a benzene ring. |
| ~1340 | C-N Stretch | Aryl-Amine | Corresponds to the stretching vibration of the C2-NH₂ bond. |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | A strong band in this region is highly indicative of para-substitution on a benzene ring. |
Chapter 3: The Architectural Blueprint - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece.
-
Experimental Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its polarity effectively dissolves the compound, and its high boiling point allows for stable acquisitions. The residual solvent peak also serves as a convenient internal reference. The amine protons (-NH₂) are exchangeable; using DMSO-d₆ allows for their observation as they exchange more slowly than in protic solvents like D₂O.
The Elucidation Workflow
Annotated Structure for NMR Assignment
To facilitate a clear discussion of the NMR data, we will use the following atom numbering scheme.
¹H NMR Analysis
The ¹H NMR spectrum reveals all unique proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~7.35 | d, J = 8.2 Hz | 2H | H-2', H-6' | These two protons are equivalent due to symmetry. They appear as a doublet due to coupling with H-3'/H-5'. The downfield shift is typical for aromatic protons adjacent to an electron-donating group but attached to a larger conjugated system. |
| ~7.20 | d, J = 8.2 Hz | 2H | H-3', H-5' | These protons are also equivalent. They appear as a doublet due to coupling with H-2'/H-6'. They are slightly upfield compared to H-2'/H-6'. |
| ~6.90 | s (broad) | 2H | -NH₂ | This broad singlet is characteristic of amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |
| ~2.65 | q, J = 7.6 Hz | 2H | H-10 | This quartet arises from the methylene protons of the ethyl group, which are split by the three adjacent methyl protons (n+1=4). |
| ~2.25 | s | 3H | H-6 | This singlet corresponds to the methyl group attached to the thiazole ring (C5). It is a singlet because it has no adjacent protons. |
| ~1.20 | t, J = 7.6 Hz | 3H | H-11 | This triplet arises from the methyl protons of the ethyl group, split by the two adjacent methylene protons (n+1=3). |
¹³C NMR Analysis
The ¹³C NMR spectrum, often acquired as a proton-decoupled experiment, identifies all unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~168.5 | C2 | This significantly downfield signal is characteristic of the C2 carbon in a 2-aminothiazole, bonded to two heteroatoms (N and S) and an exocyclic amine. |
| ~145.0 | C4' | Quaternary aromatic carbon attached to the ethyl group. |
| ~144.8 | C4 | Quaternary carbon of the thiazole ring, bonded to the phenyl ring. Its chemical shift is influenced by the adjacent nitrogen and the phenyl substituent. |
| ~131.0 | C1' | Quaternary aromatic carbon attached to the thiazole ring. |
| ~128.5 | C3', C5' | Aromatic CH carbons ortho to the ethyl group. |
| ~127.8 | C2', C6' | Aromatic CH carbons meta to the ethyl group. |
| ~115.5 | C5 | Quaternary carbon of the thiazole ring, bonded to the methyl group. |
| ~28.2 | C10 | Methylene carbon of the ethyl group. |
| ~15.5 | C11 | Methyl carbon of the ethyl group. |
| ~11.0 | C6 | Methyl carbon attached to the thiazole ring. |
2D NMR: Connecting the Pieces
2D NMR experiments are essential to confirm the assignments made in 1D spectra and to establish the connectivity between different parts of the molecule.
COSY reveals proton-proton couplings, typically over two or three bonds. It is invaluable for identifying spin systems.
-
Key Correlations:
-
A cross-peak between the aromatic signals at ~7.35 ppm (H-2'/6') and ~7.20 ppm (H-3'/5') confirms their adjacency on the phenyl ring.
-
A strong cross-peak between the quartet at ~2.65 ppm (H-10) and the triplet at ~1.20 ppm (H-11) definitively establishes the ethyl group fragment.
-
HSQC correlates each proton with its directly attached carbon atom. This experiment is the most reliable way to assign the chemical shifts of protonated carbons.
-
Key Correlations:
-
δ(H) ~7.35 ppm correlates with δ(C) ~127.8 ppm (C2'/C6').
-
δ(H) ~7.20 ppm correlates with δ(C) ~128.5 ppm (C3'/C5').
-
δ(H) ~2.65 ppm correlates with δ(C) ~28.2 ppm (C10).
-
δ(H) ~2.25 ppm correlates with δ(C) ~11.0 ppm (C6).
-
δ(H) ~1.20 ppm correlates with δ(C) ~15.5 ppm (C11).
-
HMBC is arguably the most critical experiment for elucidating the overall structure, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. This allows us to connect the isolated spin systems and identify the positions of quaternary (non-protonated) carbons.
-
Crucial Correlations and Interpretations:
-
H-6 to C4 and C5: The protons of the methyl group (H-6, δ ~2.25) show correlations to both quaternary carbons of the thiazole ring, C4 (δ ~144.8) and C5 (δ ~115.5). This confirms the methyl group is at position 5.
-
H-2'/H-6' to C4: The aromatic protons at δ ~7.35 show a 3-bond correlation to the thiazole carbon C4 (δ ~144.8). This is the single most important correlation, as it unequivocally proves the connection between the phenyl ring and the C4 position of the thiazole ring.
-
H-10 to C4' and C3'/C5': The methylene protons of the ethyl group (H-10, δ ~2.65) show correlations to the quaternary carbon C4' (δ ~145.0) and the protonated carbons C3'/C5' (δ ~128.5), confirming the position of the ethyl group on the phenyl ring.
-
Chapter 4: Corroboration by Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides additional evidence that supports the proposed structure.
-
Interpretation of Fragmentation:
-
Molecular Ion (m/z 218): The peak corresponding to the molecular weight of the compound.
-
Benzylic Cleavage (m/z 203): A very common and stable fragmentation pathway is the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic cation.[6] This is often a prominent peak.
-
Loss of Ethyl Radical (m/z 189): Cleavage of the entire ethyl group can also occur.
-
Thiazole Ring Fragmentation: Further fragmentation can involve the cleavage of the thiazole ring itself, a process known to occur in such heterocyclic systems.[7][8]
-
Conclusion: A Unified Structural Hypothesis
The collective evidence from Mass Spectrometry, FT-IR, and a comprehensive suite of NMR experiments converges to a single, unambiguous structure: 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. The molecular formula and degree of unsaturation were established by MS. FT-IR confirmed the presence of a primary amine, an aromatic ring, and aliphatic groups. 1D and 2D NMR spectroscopy provided the complete carbon-hydrogen framework, with key HMBC correlations definitively linking the ethylphenyl moiety to the C4 position and the methyl group to the C5 position of the 2-aminothiazole core. The fragmentation pattern observed in MS is fully consistent with this final structure. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical step in the advancement of this compound in any research or development pipeline.
References
-
Ali, T. E., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
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Karunathan, R., et al. (2014). Experimental FT-IR and FT-Raman Spectrum of 2-amino thiazole. ResearchGate.
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BenchChem (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. BenchChem.
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Der Pharma Chemica (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
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Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
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ResearchGate (2019). Possible mass fragmentation pattern of compound 3. ResearchGate.
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Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry.
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Sharma, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of an-Najah University.
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BenchChem (2025). 2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships in Drug Discovery. BenchChem.
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International Journal of Pharmaceutical and Bio-Medical Science (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpbms.com. -content/uploads/2023/09/1.pdf)
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Spectroscopic Data for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, with the chemical formula C₁₂H₁₄N₂S, is a substituted thiazole derivative.[1] Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[2] Accurate structural elucidation and characterization of such molecules are paramount for understanding their structure-activity relationships and for quality control in drug development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the principles of data interpretation for researchers in the field.
The structural information for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is as follows:
This guide will delve into the interpretation of Mass Spectrometry, Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and ¹³C NMR Spectroscopy data for the title compound.
I. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization (ESI)
A common method for the analysis of small organic molecules like 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied, causing the formation of a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
Data Interpretation
The predicted monoisotopic mass of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is 218.08777 Da.[1] In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule, [M+H]⁺.
| Ion | Predicted m/z |
| [M]⁺ | 218.08722 |
| [M+H]⁺ | 219.09505 |
| [M+Na]⁺ | 241.07699 |
Table 1: Predicted m/z values for common adducts of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in positive ion mode ESI-MS.[1]
The high-resolution mass spectrum would show the [M+H]⁺ ion at m/z 219.09505, confirming the elemental composition of C₁₂H₁₅N₂S⁺.
Caption: Workflow of ESI-Mass Spectrometry.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR-FTIR is a common technique that requires minimal sample preparation.
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR beam is directed through the crystal, where it interacts with the sample at the surface.
-
The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the IR spectrum.
Data Interpretation
The IR spectrum of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (ethyl and methyl groups) |
| 1620-1580 | C=N stretch | Thiazole ring |
| 1550-1450 | C=C stretch | Aromatic ring |
| 1500-1400 | N-H bend | Primary amine (-NH₂) |
| 850-800 | C-H bend | 1,4-disubstituted benzene |
Table 2: Predicted characteristic IR absorption bands for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
The presence of a primary amine is confirmed by the N-H stretching vibrations. The aromatic and aliphatic C-H stretches, along with the characteristic C=N and C=C stretching vibrations of the thiazole and phenyl rings, respectively, would also be prominent features of the spectrum.[3][4]
III. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of the hydrogen nuclei.
Experimental Protocol
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay) is detected and Fourier transformed to obtain the NMR spectrum.
Data Interpretation
The ¹H NMR spectrum of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is predicted to have the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet | 2H | Aromatic protons ortho to the ethyl group |
| ~7.1 | Doublet | 2H | Aromatic protons meta to the ethyl group |
| ~5.0 | Broad singlet | 2H | -NH₂ |
| ~2.6 | Quartet | 2H | -CH₂- (ethyl group) |
| ~2.3 | Singlet | 3H | -CH₃ (thiazole ring) |
| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |
Table 3: Predicted ¹H NMR chemical shifts, multiplicities, and assignments for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
The aromatic protons of the 1,4-disubstituted benzene ring are expected to appear as two doublets. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.[5] The methyl group on the thiazole ring will appear as a singlet. The amine protons are expected to be a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, a molecule poised for therapeutic exploration. While direct studies on this compound are not extensively documented, its structural features, when analyzed in the context of the broader 2-aminothiazole class, allow for the rational prediction of its potential therapeutic targets. This document serves as a technical roadmap for researchers, outlining plausible molecular targets, providing detailed experimental workflows for validation, and offering insights into the causal reasoning behind these proposed strategies. The primary therapeutic areas of focus for this compound are anticipated to be oncology, anti-inflammatory, and antimicrobial applications.[2][3]
The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery
The 2-aminothiazole ring system is a heterocyclic pharmacophore that has garnered significant attention from medicinal chemists. Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for binding to a variety of biological macromolecules. This versatility has led to the development of numerous 2-aminothiazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[2][3][4] Notably, the blockbuster anticancer drug Dasatinib, a multi-targeted kinase inhibitor, features a 2-aminothiazole core, underscoring the scaffold's clinical significance.[4][5]
The biological activity of 2-aminothiazole derivatives is highly tunable through substitutions at the 4 and 5 positions of the thiazole ring.[5] The specific substituents, such as the 4-ethylphenyl and 5-methyl groups in the compound of interest, play a crucial role in determining target specificity and potency.
Molecular Profile of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
The subject of this guide, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, possesses distinct structural features that inform the prediction of its biological targets:
-
The 2-Aminothiazole Core: Provides the fundamental scaffold for molecular interactions.
-
The 4-(4-Ethylphenyl) Group: A lipophilic group that can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. The ethyl substituent adds to this lipophilicity.
-
The 5-Methyl Group: A small alkyl group that can influence the compound's orientation and fit within a binding site.
These features, in combination, suggest a propensity for binding to enzymatic active sites, particularly those of kinases, as well as other protein classes.
Potential Therapeutic Target Classes and Mechanistic Hypotheses
Based on extensive literature on analogous compounds, we can hypothesize several key therapeutic target classes for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Oncology: Protein Kinase Inhibition
The most prominent and well-documented therapeutic application of 2-aminothiazole derivatives is in cancer therapy, primarily through the inhibition of protein kinases.[4][5] Many 2-aminothiazole analogs exhibit potent, nanomolar inhibitory activity against a range of cancer cell lines, including breast, lung, colon, and leukemia.[4]
Proposed Molecular Targets:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are often overexpressed and hyperactivated in various cancers, playing key roles in proliferation, survival, and metastasis. Dasatinib is a potent inhibitor of SFKs.
-
Abelson Tyrosine Kinase (Abl): The BCR-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML). The 2-aminothiazole scaffold is a known inhibitor of Abl kinase.[5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their dysregulation is a hallmark of cancer. SNS-032 is an example of a 2-aminothiazole-based CDK inhibitor.[5]
-
PI3K/Akt/mTOR Pathway Kinases: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and it is frequently mutated in cancer. Alpelisib, a PI3K inhibitor, contains the 2-aminothiazole motif.[4]
Hypothetical Signaling Pathway Targeted by 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine:
Caption: Proposed inhibition of pro-survival signaling pathways by the test compound.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. 2-Aminothiazole derivatives have been reported to possess anti-inflammatory properties.[2]
Proposed Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are inflammatory mediators.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (e.g., IL-6): Inhibition of the production or signaling of these pro-inflammatory cytokines is a major anti-inflammatory strategy.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-aminothiazole scaffold has been explored for its antibacterial and antifungal activities.[6]
Proposed Molecular Targets:
-
Bacterial Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and some amino acids in bacteria. Some 2-aminothiazole derivatives have shown DHFR inhibitory activity.[6]
-
Bacterial Topoisomerases: Enzymes like DNA gyrase and topoisomerase IV are essential for bacterial DNA replication and are validated antibacterial targets.
-
Fungal Ergosterol Biosynthesis Pathway: Enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes, are common antifungal targets.
Experimental Validation Workflows
A structured, multi-tiered approach is required to validate the potential therapeutic targets of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Tier 1: In Vitro Target-Based Screening
This initial phase aims to determine if the compound directly interacts with the hypothesized molecular targets.
Experimental Workflow for Target-Based Screening:
Caption: A streamlined workflow for in vitro target validation.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: Src Kinase)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human Src kinase.
-
Materials:
-
Recombinant human Src kinase (e.g., from MilliporeSigma or Promega).
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Test compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
Multimode plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
In the wells of the assay plate, add 5 µL of the diluted compound or DMSO (as a vehicle control).
-
Add 20 µL of a solution containing the Src kinase and the peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to the Km for Src).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a potent known inhibitor like Staurosporine).
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical In Vitro IC50 Data for Analogous 2-Aminothiazole Compounds
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Src | 15 | 50 |
| Abl | 25 | 80 |
| VEGFR2 | 150 | 300 |
| CDK2 | >1000 | >1000 |
This table represents plausible data based on literature for 2-aminothiazole derivatives to illustrate expected outcomes.
Tier 2: Cell-Based Assays
These assays assess the compound's activity in a more biologically relevant context, confirming target engagement and evaluating cellular effects.
Detailed Protocol: Antiproliferative Assay (Example: MCF-7 Breast Cancer Cell Line)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound on MCF-7 cells.
-
Materials:
-
MCF-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compound dissolved in DMSO.
-
Sulforhodamine B (SRB) assay kit or similar cell viability reagent (e.g., MTT, PrestoBlue).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition versus the log of the compound concentration and determine the GI50 value.
-
Data Interpretation and Forward Strategy
A successful outcome from the proposed workflows would be the identification of a specific molecular target (e.g., Src kinase) with a potent IC50 value, which translates to on-target activity in a relevant cell-based assay (e.g., inhibition of proliferation in a Src-dependent cancer cell line).
Logical Framework for Structure-Activity Relationship (SAR) Exploration:
Caption: Interplay of structural modifications and pharmacological properties in lead optimization.
Future work should focus on:
-
Selectivity Profiling: Testing the compound against a broad panel of kinases to assess its selectivity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound with modifications at the 4- and 5-positions to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic efficacy in relevant animal models of cancer, inflammation, or infection.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively elucidate the therapeutic potential of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine and advance its development as a novel therapeutic agent.
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Kahtani, A. A., & El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine Derivatives
Executive Summary
This guide provides a comprehensive framework for the in vitro screening of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine derivatives, a chemical class of significant interest in modern drug discovery. The 2-aminothiazole scaffold is a privileged structure, forming the core of clinically approved anticancer agents like Dasatinib.[1][2] This document moves beyond a simple recitation of protocols, offering a strategic, multi-tiered screening cascade designed to identify and characterize novel drug candidates. We will focus on a validated and highly relevant therapeutic target for this scaffold: the Aurora kinase family, which are critical regulators of mitosis and frequently overexpressed in various cancers.[3][4][5][6] The methodologies detailed herein are designed to first assess broad cytotoxic potential, then confirm on-target activity through biochemical assays, and finally elucidate the mechanism of action at a cellular level. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and scientifically rigorous screening program for this promising class of compounds.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[7] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its relative metabolic stability, make it an ideal scaffold for interacting with a diverse range of biological targets.[1] Specifically, the 2-aminothiazole moiety has been identified as a critical pharmacophore in numerous clinically successful drugs.[2][7]
In oncology, the value of this scaffold is exemplified by its role in kinase inhibition.[4] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Thiazole-containing molecules have demonstrated potent inhibitory activity against a wide array of kinases, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[1][8][9] The approval of drugs like Dasatinib, a multi-targeted kinase inhibitor used in the treatment of leukemia, underscores the clinical and commercial viability of developing novel anticancer agents based on the 2-aminothiazole core.[1][2]
Rationale for Screening as Aurora Kinase Inhibitors
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in orchestrating mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their expression is tightly regulated and peaks during the G2 and M phases of the cell cycle. Crucially, overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in many human malignancies, including breast, colon, and ovarian cancers, and often correlates with poor prognosis.[5][6] This makes them highly attractive targets for cancer therapy.
The 2-aminothiazole scaffold has been specifically identified as a promising starting point for the development of potent and selective Aurora kinase inhibitors.[3][4][6][10] The structural features of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine derivatives provide a foundation for favorable interactions within the ATP-binding pocket of these kinases. The screening strategy outlined in this guide is therefore grounded in a strong biological and chemical rationale, aiming to identify derivatives that can effectively disrupt mitotic progression in cancer cells by inhibiting Aurora kinase activity.
A Hierarchical In Vitro Screening Cascade
A successful screening campaign relies on a logical progression of assays, moving from broad, high-throughput methods to more complex, low-throughput mechanistic studies. This hierarchical approach, often called a screening cascade, ensures that resources are focused on the most promising compounds. It begins by identifying compounds with general antiproliferative activity, then confirms that this activity is due to inhibition of the desired target, and finally investigates the cellular consequences of this inhibition.
Caption: A logical workflow for the in vitro screening cascade.
Experimental Protocols & Methodologies
General Cell Culture and Compound Handling
Trustworthiness: Consistent and sterile cell culture technique is the bedrock of reproducible in vitro data. All cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be obtained from a verified cell bank (e.g., ATCC) and maintained according to their specific guidelines.
-
Cell Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of each thiazole derivative in dimethyl sulfoxide (DMSO). Store stocks at -20°C or -80°C. Subsequent dilutions for assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).
Primary Screening: Antiproliferative Activity (MTT Assay)
Expertise: The MTT assay is a colorimetric method that serves as an excellent primary screen for cytotoxicity or antiproliferative activity.[11] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Harvest and count cells. Seed them into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Secondary Screening: Target Engagement (Biochemical Aurora Kinase Inhibition Assay)
Expertise: After identifying compounds with antiproliferative activity, it is crucial to determine if they act via the intended mechanism—inhibition of Aurora kinase. A direct biochemical assay isolates the kinase from the complex cellular environment to measure target engagement. Chelation-enhanced fluorescence (ChEF) based assays are a common method for this.[5]
General Protocol Principle:
-
Reaction Setup: In a microplate, combine the recombinant human Aurora A (or B) enzyme, a suitable peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the hit thiazole derivatives to the reaction wells.
-
Kinase Reaction: Initiate the reaction (e.g., by adding ATP) and incubate at a set temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. In a fluorescence-based assay, this reagent will bind to the phosphorylated substrate, producing a measurable signal. The signal intensity is inversely proportional to the kinase inhibition.
-
Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Mechanistic Elucidation: Cell Cycle Analysis
Expertise: Since Aurora kinases are master regulators of mitosis, their inhibition is expected to cause cells to arrest in the G2 or M phase of the cell cycle.[4] This cellular phenotype can be quantified using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the thiazole derivative at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize the membranes. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Caption: Role of Aurora A kinase in G2/M transition and its inhibition.
Data Analysis and Interpretation
Antiproliferative Activity (MTT Assay)
The raw absorbance data is first normalized to the vehicle control (considered 100% viability). A dose-response curve is then generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is determined from this curve using non-linear regression analysis.
Example Data Presentation:
| Compound ID | R-Group on Phenyl Ring | IC₅₀ on MCF-7 (µM)[8] | IC₅₀ on HepG2 (µM)[8] | Aurora A Kinase IC₅₀ (nM)[4] |
| Control | Staurosporine | 6.77 | 8.40 | N/A |
| TD-01 | 4-Ethyl (Parent) | 5.21 | 9.85 | 110 |
| TD-02 | 4-Fluoro | 3.15 | 6.42 | 85 |
| TD-03 | 4-Methoxy | 8.90 | 15.30 | 250 |
Note: Data is hypothetical and for illustrative purposes, but styled after typical findings where electron-withdrawing groups might enhance potency.
Interpretation of Results
-
Primary Screen: Compounds with low micromolar or sub-micromolar IC₅₀ values in the MTT assay are considered "hits" and are prioritized for further investigation.[2]
-
Secondary Screen: A potent IC₅₀ value in the biochemical kinase assay confirms that the compound directly inhibits the target enzyme. A strong correlation between the cellular antiproliferative IC₅₀ and the biochemical kinase IC₅₀ suggests that the observed cytotoxicity is likely due to on-target inhibition.
-
Mechanistic Study: A significant increase in the percentage of cells in the G2/M phase following treatment with the compound provides strong evidence that it is functioning as a mitotic inhibitor, consistent with the known role of Aurora kinases.
Conclusion and Future Directions
This guide has outlined a systematic and robust in vitro screening strategy for 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine derivatives, focusing on their potential as Aurora kinase inhibitors. By employing a hierarchical cascade of assays—from broad antiproliferative screening to specific biochemical and cell-based mechanistic studies—researchers can efficiently identify and validate promising lead candidates.
Derivatives that demonstrate potent on-target activity and the expected cellular phenotype (G2/M arrest) become candidates for lead optimization. Future steps would involve expanding the screening to a panel of cancer cell lines, assessing kinase selectivity against other related kinases, and initiating preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling before advancing the most promising compounds to in vivo efficacy studies in animal models.
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Methodological & Application
Application Note: Mass Spectrometry Fragmentation Analysis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Abstract
This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, a compound of interest in pharmaceutical research and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established fragmentation principles for aromatic, ethyl-substituted, and 2-aminothiazole moieties to propose a predictive fragmentation pathway.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation and impurity profiling. A comprehensive protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is also provided, ensuring a robust framework for experimental validation.
Introduction
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine (Figure 1) belongs to the 2-aminothiazole class of compounds, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] As with any compound in the drug development pipeline, rigorous structural characterization is paramount. Mass spectrometry, particularly when coupled with chromatographic separation, is an indispensable tool for confirming molecular identity and identifying related impurities or metabolites.[6][7][8] Understanding the fragmentation pattern is crucial for developing selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM), and for the structural elucidation of unknown related substances.[7][8]
This document outlines the predicted fragmentation pathways under typical Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) conditions, based on the known behavior of its constituent functional groups.[9][10]
Figure 1: Chemical Structure of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine Molecular Formula: C₁₂H₁₄N₂S Molecular Weight: 218.32 g/mol
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is expected to be driven by the stability of the resulting fragment ions. The primary sites for fragmentation are the ethyl group on the phenyl ring and the thiazole ring itself.
Under positive mode ESI, the molecule will readily protonate, likely on the exocyclic amine or the thiazole nitrogen, to form the molecular ion [M+H]⁺ at m/z 219. The subsequent fragmentation via CID is predicted to follow several key pathways, as illustrated in the diagram below.
Caption: Predicted Fragmentation Pathway of Protonated 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Key Fragmentation Pathways:
-
Formation of [M+H]⁺ at m/z 219: The parent molecule is expected to be readily observed as the protonated species in positive ion mode ESI.
-
Loss of a Methyl Radical (•CH₃) to form Fragment A at m/z 204: A characteristic fragmentation of ethyl-substituted aromatic compounds involves the benzylic cleavage and loss of a methyl radical. This results in a stable benzyl-type cation.
-
Loss of an Ethyl Radical (•C₂H₅) to form Fragment B at m/z 190: While less common than the loss of a methyl radical from an ethyl group, direct loss of the ethyl radical can also occur.
-
Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage.[1][2] For instance, fragmentation of the bond between the phenyl and thiazole rings could lead to characteristic ions.
-
Formation of Tropylium Ion (Fragment D at m/z 91): A common fragmentation pathway for alkyl-substituted benzene rings is the formation of the highly stable tropylium ion.
-
Formation of Thiazole-related Fragments (e.g., Fragment C at m/z 118): Cleavage of the bond connecting the phenyl and thiazole rings could yield fragments containing the intact substituted thiazole moiety.
Table 1: Predicted Key Mass Spectral Peaks
| Predicted m/z | Proposed Fragment Ion | Notes |
| 219 | [M+H]⁺ | Protonated molecular ion |
| 204 | [M+H - CH₃]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage) |
| 190 | [M+H - C₂H₅]⁺ | Loss of an ethyl radical |
| 118 | [C₅H₇N₂S]⁺ | Fragment containing the methyl-thiazole-amine moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion from the ethylphenyl moiety |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general protocol for the analysis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Proper sample preparation is critical for accurate and reproducible mass spectrometry results.[11][12]
-
Standard Solution Preparation:
-
Prepare a stock solution of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine at a concentration of 1 mg/mL in LC-MS grade methanol or acetonitrile.[13]
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards with concentrations ranging from 1 ng/mL to 1 µg/mL.[14]
-
-
Sample Matrix Preparation (e.g., Plasma):
-
For analysis in biological matrices, protein precipitation is a common and effective cleanup method.[6]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[12]
-
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[14]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[15]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Full scan MS to identify the parent ion, followed by product ion scans (MS/MS) to confirm fragmentation patterns. For quantitative analysis, develop an MRM method based on the most intense and specific transitions.[7]
Caption: Experimental Workflow for LC-MS/MS Analysis.
Conclusion
This application note provides a predictive framework for the mass spectrometric fragmentation of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine and a detailed protocol for its analysis by LC-MS/MS. The proposed fragmentation pathways, centered on benzylic cleavage of the ethyl group and potential thiazole ring cleavages, offer a solid foundation for experimental validation. The provided protocol is a starting point for method development and can be optimized for specific matrices and instrumentation. A thorough understanding of these fragmentation patterns is essential for the accurate identification and quantification of this compound in complex mixtures, supporting its progression through the drug development process.
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Application Notes and Protocols for Using 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in Antibacterial Assays
For: Researchers, scientists, and drug development professionals
Introduction
The rise of antimicrobial resistance presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1][3][4][5][6] The 2-aminothiazole scaffold, in particular, is a key structural motif in many medicinally important molecules and has been the focus of extensive research in the development of new anti-infective agents.[3][5][7] This application note provides a detailed guide for the evaluation of the antibacterial activity of a specific thiazole derivative, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
This document outlines standardized protocols for determining the in vitro antibacterial efficacy of this compound. The methodologies described herein are based on well-established techniques such as disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of Minimum Bactericidal Concentration (MBC).[8][9][10][11] Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the preclinical assessment of new antimicrobial candidates.
Core Concepts in Antibacterial Susceptibility Testing
Understanding the fundamental principles behind antibacterial susceptibility testing is paramount for accurate data interpretation. The primary goal is to determine the effectiveness of an antimicrobial agent against a specific microorganism.[11]
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10] It is a measure of the agent's potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][12][13][14] The MBC provides insight into whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Zone of Inhibition: In disk diffusion assays, this is the clear area around an antibiotic-impregnated disk where bacterial growth is inhibited.[15][16] The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the antibacterial properties of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Caption: General Workflow for Antibacterial Susceptibility Testing.
Materials and Reagents
Test Compound
-
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Bacterial Strains
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. It is recommended to include reference strains from the American Type Culture Collection (ATCC).
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for MIC testing[8]
-
Tryptic Soy Broth (TSB) or Nutrient Broth for inoculum preparation
-
Sterile 0.9% saline
-
Sterile deionized water
-
0.5 McFarland turbidity standard
-
Sterile petri dishes (90 mm and 150 mm)
-
Sterile 96-well microtiter plates[8]
-
Sterile filter paper disks (6 mm diameter)
-
Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (DMSO)
Experimental Protocols
Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)
This method is a preliminary, qualitative screening to assess the antibacterial activity of the test compound.[15]
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile Tryptic Soy Broth or 0.9% saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
2. Inoculation of Agar Plates: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[17] c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][17] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[17]
3. Application of Test Compound Disks: a. Prepare a stock solution of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in DMSO. b. Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[18] Ensure firm contact with the agar by gently pressing down. d. Place a positive control antibiotic disk and a negative control disk (impregnated with DMSO) on the same plate. e. Disks should be placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.
4. Incubation and Interpretation: a. Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[16] b. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[18] c. The presence of a clear zone around the disk indicates antibacterial activity. The size of the zone correlates with the degree of susceptibility.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the test compound that inhibits bacterial growth.[10] The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Caption: Potential Antibacterial Mechanisms of Thiazole Derivatives.
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of the antibacterial activity of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. By following these standardized protocols, researchers can generate robust and comparable data to assess the potential of this compound as a novel antibacterial agent. The preliminary screening via disk diffusion, followed by quantitative determination of MIC and MBC, will provide a solid foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.
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Application Note & Protocol Guide: Formulation of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine for Biological Testing
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the formulation of the novel investigational compound, 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, for subsequent biological evaluation. The protocols outlined herein are designed to be adaptable, guiding researchers through a systematic process of physicochemical characterization, vehicle screening, and formulation optimization for both in vitro and in vivo studies. By emphasizing the rationale behind each step, this document equips scientists with the necessary tools to develop robust, reproducible, and effective formulations, thereby ensuring the integrity and reliability of preclinical data.
Introduction: The Critical Role of Formulation in Preclinical Research
The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, many of which can be mitigated through meticulous preclinical development.[1][2] A critical, yet often underestimated, aspect of this process is the formulation of the test compound.[3][4] The manner in which a compound is prepared for biological testing can profoundly influence its solubility, stability, bioavailability, and ultimately, its observed pharmacological effect.[1] An inappropriate formulation can lead to misleading results, such as false negatives due to poor solubility or unexpected toxicity from the vehicle itself.[5]
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is a member of the thiazole class of compounds, a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities.[6][7][8] However, like many heterocyclic compounds, it is predicted to have limited aqueous solubility, posing a significant hurdle for biological testing. This guide presents a logical workflow to systematically address this challenge.
Pre-formulation Characterization: Understanding the Molecule
Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is essential.[3][9] These initial studies provide the foundational data for rational formulation design and should be conducted as a first step.
Physicochemical Property Assessment
A crucial first step in preclinical formulation development is the accurate characterization of the compound's physicochemical properties, such as its physical form, melting point, pKa, Log P, and aqueous solubility.[3]
| Parameter | Significance | Recommended Method(s) |
| Aqueous Solubility | Determines the need for enabling formulation technologies. Influences dissolution rate and bioavailability. | Kinetic and thermodynamic solubility assays across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantification. |
| pKa | Predicts the ionization state of the molecule at different pH values, which in turn affects solubility and permeability. | Potentiometric titration, UV-spectrophotometry, or computational prediction (e.g., using ACD/Labs or similar software). |
| Log P / Log D | Indicates the lipophilicity of the compound, which influences its solubility in organic vs. aqueous phases and its ability to cross biological membranes. | Shake-flask method (octanol/water), HPLC-based methods, or computational prediction. |
| Melting Point | Provides an indication of the compound's purity and the strength of its crystal lattice. | Differential Scanning Calorimetry (DSC) or conventional melting point apparatus. |
| Physical Form | Determines if the compound is crystalline or amorphous, and if multiple polymorphic forms exist. This can impact solubility and stability. | X-ray Powder Diffraction (XRPD), DSC, and microscopy. |
Protocol 1: Kinetic Aqueous Solubility Determination
Objective: To rapidly assess the apparent solubility of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in various aqueous buffers.
Materials:
-
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Glycine-HCl buffer, pH 2.0
-
96-well microplate
-
Plate shaker
-
HPLC with UV detector
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In triplicate, add 2 µL of the DMSO stock solution to 198 µL of each aqueous buffer in the wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve prepared in the corresponding buffer.
Causality: This kinetic solubility assay mimics the conditions of many in vitro high-throughput screens where a compound is introduced from a DMSO stock. The presence of 1% DMSO can slightly enhance solubility, but it provides a realistic expectation of the compound's behavior in such assays.
Formulation Strategies for In Vitro Assays
For in vitro experiments, the primary goal is to maintain the compound in a soluble state at the desired concentration in the assay medium, without interfering with the biological system.
Vehicle Selection for In Vitro Studies
The choice of solvent is critical. While DMSO is a common choice for initial screening, its concentration should be minimized (typically ≤ 0.5%) to avoid off-target effects and cytotoxicity.
Workflow for In Vitro Formulation Development:
Caption: Decision workflow for selecting an appropriate in vitro formulation.
Protocol 2: Preparation of a 10 mM Stock Solution in a Co-solvent System
Objective: To prepare a concentrated stock solution for a compound with poor aqueous solubility for dilution into in vitro assays.
Materials:
-
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
-
DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, nuclease-free water
Procedure:
-
Accurately weigh the required amount of the compound.
-
To prepare a 1:1 DMSO:PEG 400 co-solvent, mix equal volumes of DMSO and PEG 400.
-
Dissolve the compound in the co-solvent to achieve the desired molarity (e.g., 10 mM). Use gentle warming (not exceeding 40°C) and vortexing if necessary to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Store at -20°C or -80°C, protected from light.
Trustworthiness: Always include a vehicle control in your biological assays.[5] This control should contain the same final concentration of the co-solvent or excipient as the test wells to account for any effects of the vehicle on the biological system.
Formulation Strategies for In Vivo Studies
Formulation for in vivo studies is more complex, as it must consider the route of administration, bioavailability, and potential for vehicle-induced toxicity.[10] The goal is to achieve adequate drug exposure at the target site to elicit a pharmacological response.
Common Vehicles for Preclinical In Vivo Studies
The selection of an appropriate vehicle is a critical determinant for the quality of results from in vivo studies.[10]
| Vehicle Type | Composition Example | Pros | Cons | Suitable Administration Route |
| Aqueous Solution | Saline, PBS with pH adjustment | Simple, well-tolerated.[11] | Only for highly soluble compounds. | IV, IP, SC, PO |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Saline | Can dissolve many poorly soluble compounds.[5] | Potential for toxicity, precipitation upon injection. | IV, IP, PO |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in water | Suitable for oral administration of insoluble compounds.[5] | Non-uniform dosing if not properly homogenized, not for IV.[5] | PO, IP |
| Lipid-based | Corn oil, sesame oil | Enhances oral bioavailability of lipophilic compounds.[11] | Complex to formulate, not for IV. | PO, SC |
Expertise & Experience: For a novel thiazole derivative like 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, which is likely lipophilic, starting with a co-solvent system for initial pharmacokinetic (PK) studies is a pragmatic approach. If oral bioavailability is a key objective, an aqueous suspension or a lipid-based formulation should also be evaluated.
Protocol 3: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a solution formulation for IP administration in mice.
Vehicle Composition (Toxicity-tested combination):
-
10% DMSO
-
40% PEG 400
-
50% Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine to achieve the final desired concentration (e.g., 5 mg/mL).
-
Add the DMSO (10% of the final volume) to the compound and vortex until fully dissolved.
-
Add the PEG 400 (40% of the final volume) and vortex until the solution is clear.
-
Slowly add the saline (50% of the final volume) dropwise while continuously vortexing. This is a critical step to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Prepare the formulation fresh on the day of the experiment.
Causality: Dissolving the compound in the organic solvent (DMSO) first before adding the more aqueous components ensures that the compound remains solubilized throughout the preparation process. The slow addition of saline prevents the compound from crashing out of solution due to a sudden change in solvent polarity.
Stability Assessment: Ensuring Formulation Integrity
Stability testing is a critical step to ensure that the compound remains chemically intact and at the intended concentration throughout the experiment.[12][13][14] This is essential for both regulatory compliance and the scientific validity of the study.[13]
Short-term and Long-term Stability Studies
-
Short-term stability: Evaluates the stability of the formulation under the conditions of the experiment (e.g., at room temperature or 37°C for the duration of an in vitro assay).
-
Long-term stability: Assesses the shelf-life of stock solutions under storage conditions (e.g., -20°C or -80°C).[12][13]
Workflow for Stability Assessment:
Caption: General workflow for conducting a formulation stability study.
Protocol 4: Short-Term Stability in In Vitro Assay Medium
Objective: To determine if the formulated compound is stable for the duration of a typical cell-based assay.
Procedure:
-
Prepare the final, diluted concentration of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in the cell culture medium that will be used for the assay.
-
Take an aliquot for immediate analysis (T=0).
-
Incubate the remaining solution in a cell culture incubator (37°C, 5% CO2) for the maximum duration of the planned assay (e.g., 24, 48, or 72 hours).
-
At each time point, take an aliquot for analysis.
-
Analyze all aliquots by HPLC-UV to determine the concentration of the parent compound and to look for the appearance of any new degradation peaks.
-
The compound is considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation products are observed.
Conclusion and Best Practices
The successful biological evaluation of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is contingent upon the development of a suitable formulation. There is no single "best" formulation; the optimal choice will depend on the specific biological question being addressed, the route of administration, and the inherent physicochemical properties of the compound. By following a systematic approach of characterization, vehicle screening, and stability testing, researchers can develop robust formulations that yield reliable and reproducible data.
Key Takeaways:
-
Characterize First: Always begin with a thorough pre-formulation assessment.
-
Keep it Simple: For in vitro studies, use the simplest formulation possible that maintains solubility.
-
Vehicle Matters: In in vivo studies, always run a vehicle-only control group to account for any effects of the excipients.[5]
-
Fresh is Best: For many formulations, especially those involving co-solvents, fresh preparation on the day of the experiment is recommended to avoid stability issues.
-
Validate Your Protocol: Ensure all analytical methods used for concentration and stability measurements are properly validated.
By adhering to these principles and utilizing the protocols outlined in this guide, researchers will be well-equipped to advance the study of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine and unlock its therapeutic potential.
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Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019-10-02). [Link]
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Solubilizing excipients in oral and injectable formulations. PubMed. (2004-02). [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Sci-Hub. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
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Stability studies of small molecules and proteins. GlycoMScan. [Link]
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Drug Stability Testing & Release Testing. Pace Analytical. [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. (2022-08-30). [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. (2004-03). [Link]
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4-Ethyl-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. (2024-04-24). [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. (2023-08-20). [Link]
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Application Note: Quantitative Bioanalysis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in Biological Matrices
Abstract
This comprehensive application note provides detailed protocols for the quantification of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, a novel small molecule of interest, in biological samples such as human plasma and urine. The methodologies outlined herein are designed to meet the rigorous standards of regulated bioanalysis, ensuring accuracy, precision, and robustness. We present two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Detailed procedures for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are provided to address various sample complexities and analytical requirements. All methods are developed in accordance with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8]
Introduction
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is an emerging therapeutic candidate with a chemical structure featuring a substituted thiazole ring. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. The inherent complexity of biological samples, such as plasma and urine, necessitates robust analytical methods that can isolate the analyte from interfering endogenous components and provide reliable quantitative data.[9][10][11]
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for establishing and validating bioanalytical methods for this specific analyte. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, throughput, and the stage of drug development.
Core Principles of Bioanalytical Method Validation
The reliability of bioanalytical data is underpinned by a thorough method validation process. All protocols described in this document are designed to be validated according to the International Council for Harmonisation (ICH) M10 guideline and FDA recommendations.[1][2][3][4][5][6][7][8] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Sample Preparation Strategies
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[9][11][12] The choice of technique depends on the analyte's physicochemical properties, the nature of the biological matrix, and the analytical method to be used.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[12][13][14][15][16] It is often the first choice for method development due to its simplicity.
Rationale: The addition of an organic solvent or an acid disrupts the solvation of proteins, causing them to precipitate. The analyte, being a smaller molecule, remains in the supernatant. Acetonitrile is a common choice as it effectively precipitates proteins while keeping most small molecules in solution.[16]
Protocol: Protein Precipitation of Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[14]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or an appropriate solvent for HPLC-UV analysis.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample clean-up technique that partitions the analyte between two immiscible liquid phases.[17][18][19] This method is effective at removing non-polar and highly polar interferences.
Rationale: The pH of the aqueous phase (sample) is adjusted to ensure the analyte is in a neutral, un-ionized state, which enhances its solubility in an immiscible organic solvent. For 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, which is a basic compound, adjusting the pH to be alkaline will facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[20]
Protocol: Liquid-Liquid Extraction of Human Urine
-
To 500 µL of urine in a glass tube, add 50 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
Add an appropriate amount of internal standard.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation method that can provide the cleanest extracts.[21][22][23] It is particularly useful for achieving low limits of quantification.
Rationale: For an amine-containing compound like the target analyte, a mixed-mode cation exchange SPE sorbent can be very effective. The sorbent will have both reversed-phase and cation-exchange properties. The analyte will be retained by a combination of hydrophobic interactions and ionic interactions with the negatively charged sorbent at an appropriate pH. Interfering substances can be washed away with solvents of varying polarity and pH, and the analyte can then be eluted with a solvent that disrupts both interactions.
Protocol: Solid-Phase Extraction of Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Loading: Dilute 200 µL of plasma with 400 µL of 50 mM ammonium acetate buffer (pH 6.0) and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Caption: General workflow for Solid-Phase Extraction.
Analytical Methodologies
HPLC-UV Method
This method is suitable for studies where high sensitivity is not a primary requirement. The aromatic nature of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine suggests it will have a strong UV absorbance, making this a viable detection method.[24][25][26]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | Scan 200-400 nm, Quantify at λmax |
Expected Performance:
| Parameter | Expected Value |
| Linear Range | 10 - 1000 ng/mL |
| LLOQ | 10 ng/mL |
| Intra-day Precision | < 15% RSD |
| Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
LC-MS/MS Method
For high sensitivity and selectivity, LC-MS/MS is the gold standard in bioanalysis.[27][28][29][30][31] This method is essential for pharmacokinetic studies where low concentrations of the analyte are expected.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analyte |
Rationale for Positive ESI: The presence of the primary amine group on the thiazole ring makes the molecule readily protonated, leading to a strong signal in positive ionization mode.
Expected Performance:
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision | < 10% RSD |
| Inter-day Precision | < 10% RSD |
| Accuracy | 90 - 110% |
Data Analysis and Reporting
All data should be acquired and processed using validated software. Calibration curves should be constructed using a weighted (1/x or 1/x²) linear regression. The acceptance criteria for the calibration curve, quality control samples, and study samples should be pre-defined in the study protocol, adhering to the principles of the ICH M10 guideline.[1][3][8]
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the quantitative analysis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in biological samples. The choice of sample preparation and analytical technique should be tailored to the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for regulated bioanalysis. Adherence to established validation guidelines is critical to ensure the integrity and reliability of the generated data.
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Liquid-liquid extraction procedure for trace determination of cyclophosphamide in human urine by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. isp.idaho.gov [isp.idaho.gov]
- 21. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine?
The most robust and widely adopted method is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For your target molecule, this translates to reacting 2-bromo-1-(4-ethylphenyl)propan-1-one with thiourea.[3][4] The Hantzsch synthesis is favored for its operational simplicity, use of readily available starting materials, and generally high yields when optimized.[4][5]
Q2: Why is the purity of the starting α-haloketone so critical?
The α-haloketone, in this case, 2-bromo-1-(4-ethylphenyl)propan-1-one, is a lachrymatory agent and can be unstable.[6][7] Impurities or degradation products can engage in side reactions, consuming your starting materials and leading to a complex mixture that is difficult to purify, ultimately suppressing the yield of the desired product.[6] We strongly recommend verifying the purity of your α-haloketone by NMR or GC-MS before use.
Q3: What are the primary safety concerns for this synthesis?
The key safety concerns are:
-
α-Haloketones: These are potent lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Solvents: Many protocols use flammable solvents like ethanol or methanol. Ensure all heating is performed using a controlled heating mantle and condenser, away from open flames.
Baseline Synthesis Protocol
This protocol provides a standard, reliable method for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome.
Experimental Protocol: Hantzsch Synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(4-ethylphenyl)propan-1-one (1.0 eq) and thiourea (1.2 eq).[8]
-
Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per mmol of the α-haloketone).
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol).[8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (e.g., 8:3 v/v).[8] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Pour the reaction mixture into a beaker containing crushed ice or cold water.[9]
-
Slowly add a 5-10% aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH is neutral to slightly basic (pH 7-8).[5][10] This step is crucial as it neutralizes the hydrobromide salt of the product, causing the free amine to precipitate.[11]
-
-
Isolation:
-
Purification:
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC shows mostly starting material and the final yield is very low. What are the primary causes?
This is the most common issue and can stem from several factors. A systematic approach is best.
Workflow for Diagnosing Low Yield
Caption: Simplified Hantzsch mechanism showing the pathway to the desired product and a key isomeric byproduct.
Potential Cause & Recommended Action:
-
Formation of 2-Imino Isomer: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its tautomer, the 2-imino-2,3-dihydrothiazole. [6] * Action: Ensure your work-up procedure involves neutralization with a mild base like Na₂CO₃. [5]Running the reaction under neutral or slightly basic conditions from the start can also favor the desired 2-amino product, although this may affect the reaction rate.
-
Other Condensation Products: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of bis-thiazoles or other undesired condensation byproducts.
-
Action: Monitor your reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long heating periods.
-
Issue 3: Problems with Product Isolation and Purification
Q: After adding the reaction mixture to water and base, no solid precipitated. How can I isolate my product?
Failure to precipitate suggests the product has significant solubility in the work-up solution.
Potential Cause & Recommended Action:
-
Incomplete Neutralization: The hydrobromide salt of the aminothiazole product is often quite soluble in aqueous/alcoholic mixtures. [11]If the solution is still acidic, the product will remain in its salt form and will not precipitate.
-
Action: Carefully check the pH of your solution. Continue to add a mild base dropwise until the pH is confirmed to be between 7 and 8. Vigorous stirring can help induce precipitation.
-
-
Excessive Solvent: If too much solvent was used in the reaction or work-up, the product concentration may be below its solubility limit.
-
Action: If the pH is correct, try removing some of the organic solvent (e.g., ethanol) under reduced pressure. This will often cause the product to precipitate from the remaining aqueous solution. Alternatively, you can extract the product into an organic solvent like ethyl acetate, wash the organic layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent to obtain the crude solid.
-
Q: My recrystallized product has a low melting point and broad NMR peaks. How can I improve its purity?
This indicates that impurities are co-crystallizing with your product.
Potential Cause & Recommended Action:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, preventing selective crystallization, or too poor, causing the product to "crash out" along with impurities.
-
Action: Perform a small-scale solvent screen to find the ideal recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but have low solubility when cold. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for purification. [9]
-
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap . Provides a straightforward procedure for a similar Hantzsch synthesis, including details on work-up and isolation. Link
-
Hantzsch Thiazole Synthesis - SynArchive . Describes the fundamental reaction between thioamides and α-haloketones. Link
-
Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem . A guide that discusses common issues like reactant purity, side reactions, and the impact of reaction conditions. Link
-
synthesis of thiazoles - YouTube . A video explaining the mechanism of the Hantzsch synthesis, highlighting the key bond formations. Link
-
Thiazole is an aromatic five membered heterocyclic compound - CUTM Courseware . Outlines various methods for preparing thiazoles, with the Hantzsch synthesis listed as a primary method. Link
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives - PMC - NIH . Discusses the use of catalysts and solvent mixtures to improve reaction yields. Link
-
One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas - Bohrium . Describes alternative one-pot protocols and compares yields with stepwise methods. Link
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate - Preprints.org . Details the optimization of reaction conditions, including solvent and catalyst concentration. Link
-
EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents . Provides examples of synthesis and purification via column chromatography. Link
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives - Indian Journal of Pharmaceutical Sciences . Describes a synthesis and purification by recrystallization from methanol. Link
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - Nature . Discusses the classical Hantzsch reaction and the formation of imino-thiazoline structures. Link
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives - PMC - NIH . Shows a multi-step synthesis starting from a related thiazole core. Link
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives - MDPI . Details a work-up procedure involving basification with NaOH to precipitate the product. Link
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube . A video demonstrating the synthesis and explaining the role of the base in precipitating the neutral product from its soluble salt form. Link
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica . Describes purification by column chromatography and recrystallization from ethanol. Link
-
Synthesis of some new 5- substituted of - JOCPR . Describes purification by recrystallization from DMF/H2O or column chromatography. Link
-
Design of a new method for one-pot synthesis of 2-amino thiazoles - RSC Publishing . Proposes a mechanism involving neutralization with sodium bicarbonate to obtain the final product. Link
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH . A review on the synthesis and reactivity of α-haloketones. Link
-
Thiazole: A Versatile Standalone Moiety - MDPI . Reviews the synthesis of various thiazole derivatives, including from α-haloketones and thiourea. Link
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives - MDPI . Shows the use of ethanol/water mixtures as a solvent system. Link
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds - MDPI . Provides numerous synthetic schemes for substituted 2-aminothiazoles. Link
-
Conventional methods of synthesis of novel amino phenyl thiazole - ResearchGate . Describes a general synthesis and recrystallization from aqueous alcohol. Link
-
Mechanism of Hantzsch Thiazole Synthesis - ResearchGate . Provides a visual representation of the reaction mechanism. Link
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas - NIH . Mentions the lachrymatory nature of α-haloketones and potential for multiple regioisomers. Link
-
Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing . Mentions acetonitrile as a solvent and purification by column chromatography. Link
-
The reaction of ketones with halogens and thiourea - PubMed . Early literature reference for the core reaction. Link
-
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - NIH . An example of a related thiazole synthesis. Link
-
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine/CAS:438218-98-5-HXCHEM . Chemical supplier listing for the target compound. Link
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry . Details general laboratory procedures for synthesis and purification of related heterocycles. Link
-
Thiourea-Mediated Halogenation of Alcohols - Organic Chemistry Portal . Discusses the reactivity of thiourea in related chemical transformations. Link
-
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - NIH . Provides an example of a related heterocyclic synthesis. Link
Sources
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- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
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- 11. m.youtube.com [m.youtube.com]
- 12. asianpubs.org [asianpubs.org]
Troubleshooting unexpected side products in the synthesis of thiazole amines
Welcome to the Technical Support Center for thiazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side products encountered during synthesis. As a self-validating system, this document explains the causality behind experimental observations and provides actionable protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch synthesis of a 2-aminothiazole is yielding a major byproduct with the same mass. What is the likely impurity and how can I control its formation?
This is a classic issue in the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[1] The most common byproduct with an identical mass is the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole .[2]
Causality and Mechanism:
The formation of these two isomers is a direct consequence of the ambident nucleophilic nature of the thiourea starting material and is highly dependent on the reaction's pH.[2]
-
Neutral or Basic Conditions (Favors desired 2-Aminothiazole): Under these conditions, the sulfur atom of the thiourea acts as the primary nucleophile, attacking the α-haloketone. This is followed by an intramolecular cyclization where the exocyclic nitrogen attacks the carbonyl carbon, leading to the desired 2-aminothiazole after dehydration.[3]
-
Acidic Conditions (Favors 2-Iminothiazoline Side Product): In an acidic medium, the nitrogen of the thiourea is more likely to be protonated. This alters the reaction pathway, favoring an initial attack by the nitrogen, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2]
Troubleshooting Protocol:
-
pH Control: The most critical parameter is the pH of the reaction medium. To favor the 2-aminothiazole, ensure your reaction is run under neutral or slightly basic conditions. This can be achieved by:
-
Using a non-acidic solvent.
-
Adding a non-nucleophilic base, such as sodium carbonate or triethylamine, to neutralize any acid formed during the reaction.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The two isomers often have different polarities and may be distinguishable on a TLC plate.
-
Temperature Control: While heating is often necessary, excessive temperatures can sometimes promote the formation of side products. If isomer formation is a significant issue, try running the reaction at a lower temperature for a longer period.
Visualizing the Mechanistic Dichotomy:
Caption: pH-dependent pathways in Hantzsch synthesis.
Q2: I've confirmed the presence of the 2-iminothiazoline isomer. How can I distinguish it from my desired 2-aminothiazole using analytical techniques?
Differentiating between these two isomers is crucial and can be reliably achieved using NMR spectroscopy and mass spectrometry.
Analytical Characterization:
| Technique | 2-Aminothiazole (Desired Product) | 2-Iminothiazoline (Side Product) |
| ¹H NMR | The exocyclic NH₂ protons typically appear as a broad singlet. The thiazole ring proton (at C5) will have a characteristic chemical shift.[4][5] | The endocyclic NH proton will appear as a broad singlet, often at a different chemical shift than the NH₂ of the amino isomer. The protons on the substituent attached to the ring nitrogen will show characteristic signals. |
| ¹³C NMR | The C2 carbon bearing the amino group will have a distinct chemical shift, typically in the range of 168-170 ppm.[6] | The C2 carbon involved in the imino bond will have a different chemical shift compared to the amino-substituted C2. |
| Mass Spec | While the molecular ion peak will be the same, the fragmentation patterns may differ upon collision-induced dissociation (CID) due to the different arrangement of atoms. | Fragmentation may involve different pathways, potentially leading to unique fragment ions that can be used for differentiation.[7][8] |
Data Interpretation Workflow:
Caption: Analytical workflow for isomer differentiation.
Q3: My reaction mixture is complex, with several unexpected spots on TLC. What are other possible side products I should consider?
Beyond the common regioisomer, several other side products can arise from the inherent reactivity of the starting materials.
Potential Unexpected Side Products:
-
Bis-Thiazole Derivatives: These can form when a synthesized 2-aminothiazole acts as a nucleophile and reacts with another molecule of the α-haloketone. This is more likely if there is an excess of the α-haloketone or if the reaction is run for an extended period at high temperatures.
-
4-Hydroxythiazolidine Intermediate: The Hantzsch synthesis proceeds through a 4-hydroxythiazolidine intermediate, which then dehydrates to form the aromatic thiazole.[9] Under certain conditions (e.g., lower temperatures, insufficient acid or base catalyst for dehydration), this intermediate may be stable enough to be isolated.
-
Products from α-Haloketone Self-Condensation or Rearrangement: α-haloketones are reactive molecules that can undergo self-condensation or rearrangement under basic conditions. For instance, the Favorskii rearrangement can occur, leading to carboxylic acid derivatives, which could further react or complicate purification.[10][11]
Troubleshooting and Identification:
-
LC-MS Analysis: This is the most powerful tool for identifying a range of side products in a complex mixture. The molecular weights of the various components can provide clues to their structures.
-
Starting Material Purity: Impurities in the α-haloketone or thiourea can lead to a cascade of side reactions. Always use purified starting materials.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the α-haloketone can promote the formation of bis-thiazole derivatives.
Q4: I am struggling to separate my desired 2-aminothiazole from its regioisomer by standard column chromatography. What advanced purification strategies can I employ?
The separation of regioisomers can be challenging due to their similar polarities. When standard silica gel chromatography is insufficient, more advanced techniques are required.
Advanced Purification Protocols:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Stationary Phase: Reverse-phase columns (e.g., C18) are often effective.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[12][13]
-
Method Development: Start with analytical HPLC to develop a separation method, then scale up to a preparative column.
-
-
Supercritical Fluid Chromatography (SFC):
-
Advantages: SFC can offer faster separations and uses less organic solvent compared to HPLC. It is particularly effective for separating isomers.[14]
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, with a co-solvent such as methanol or ethanol. Additives like diethylamine may be necessary for basic compounds like thiazole amines.
-
Stationary Phase: Both achiral and chiral stationary phases can be effective for separating regioisomers.
-
Experimental Protocol: Preparative HPLC for Isomer Separation
-
Analytical Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes) to determine the approximate elution conditions.
-
Optimization: Fine-tune the gradient to maximize the resolution between the two isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Column: Choose a preparative C18 column with the same stationary phase as the analytical column, with a diameter appropriate for your sample size (e.g., 20-50 mm).
-
Gradient Adjustment: Adjust the gradient and flow rate according to the larger column dimensions to maintain the separation achieved at the analytical scale.
-
Fraction Collection: Collect fractions corresponding to each isomer peak and analyze by TLC or analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and isolate the purified isomers.
-
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Pathak, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
-
Dey, S., et al. (2022). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from [Link]
- Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate. (2025). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Buchi.com. (n.d.). A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
SpringerLink. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]
-
MDPI. (2024). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved from [Link]
-
PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Retrieved from [Link]
-
ResearchGate. (2025). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]
-
ResearchGate. (2025). 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]
-
Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved from [Link]
-
MDPI. (2025). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Sci-Hub. (n.d.). (arylidene)amino‐2,4‐dihydro‐3H. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of selected 4,4′-diaminoalkoxyazobenzenes. Retrieved from [Link]
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- 6. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. helixchrom.com [helixchrom.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Welcome to the technical support center for the derivatization of 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges you may encounter. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Synthesis and Derivatization
This section addresses common problems encountered during the synthesis and subsequent derivatization of the core molecule.
Question 1: My initial Hantzsch thiazole synthesis of the core compound, 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine, is resulting in low yields and significant side products. What are the likely causes and how can I optimize this reaction?
Answer: The Hantzsch thiazole synthesis, while a classic and reliable method, can be sensitive to several factors that lead to low yields.[4] Let's break down the common culprits and their solutions:
-
Purity of Starting Materials: The α-haloketone precursor is often the source of issues. Ensure it is freshly prepared or purified, as it can degrade upon storage, leading to unwanted side reactions. Similarly, the purity of thiourea is critical.
-
Reaction Conditions:
-
Solvent: Polar solvents are generally preferred. While ethanol is common, exploring other options like DMF or dioxane can sometimes improve solubility and reaction rates.
-
Temperature: While reflux is standard, running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of tar-like byproducts.
-
Stoichiometry: A slight excess of thiourea can help drive the reaction to completion, but a large excess can complicate purification.
-
-
Work-up Procedure: The basic nature of the 2-aminothiazole product requires careful pH adjustment during work-up to ensure it remains in the organic layer during extraction.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting decision tree for optimizing the Hantzsch synthesis of the core 2-aminothiazole.
Question 2: I am attempting to acylate the 2-amino group, but the reaction is sluggish, or I am observing N,N-diacylation. How can I achieve selective mono-acylation?
Answer: Selective mono-acylation of the 2-amino group can be challenging due to the nucleophilicity of the exocyclic nitrogen. Here’s a systematic approach to troubleshooting:
-
Reagent Choice:
-
Acid Chlorides: These are highly reactive and can lead to diacylation. If using an acid chloride, employ milder conditions: lower temperature (0 °C to room temperature), a non-nucleophilic base (e.g., triethylamine or DIPEA), and slow, dropwise addition of the acylating agent.
-
Acid Anhydrides: These are generally less reactive than acid chlorides and can offer better control.
-
Carboxylic Acids with Coupling Agents: Using coupling agents like DCC, EDC, or HATU provides excellent control over the reaction and often results in cleaner products with higher yields of the mono-acylated derivative.
-
-
Base Selection: The choice of base is crucial. Strong, nucleophilic bases can deprotonate the newly formed amide, promoting a second acylation. Non-nucleophilic, sterically hindered bases are preferred.
-
Protecting Groups: In complex syntheses, consider protecting the 2-amino group, performing other transformations, and then deprotecting it before the final acylation step.
Table 1: Comparison of Acylation Conditions for 2-Aminothiazoles
| Acylating Agent | Typical Base | Temperature (°C) | Common Issues | Recommended For |
| Acid Chloride | Triethylamine, DIPEA | 0 to RT | Diacylation, side reactions | Simple, robust acylations |
| Acid Anhydride | Pyridine, DMAP | RT to 50 | Slower reaction rates | When acid chloride is too reactive |
| Carboxylic Acid | EDC/HOBt, HATU | 0 to RT | Epimerization (if chiral acid) | High-value, sensitive substrates |
Question 3: My purification of the final derivatives by column chromatography is difficult, with streaking and poor separation. What can I do to improve this?
Answer: The basic nature of the 2-aminothiazole moiety and its derivatives often leads to interactions with the acidic silica gel, causing streaking. Here are some proven solutions:
-
Baseline Suppression: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or ammonia in the eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If baseline suppression is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): This can be an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): This is a powerful technique, especially for more polar derivatives.
-
-
Salt Formation and Filtration: For highly basic compounds, consider converting the product to its hydrochloride or another salt, which may be crystalline and can be purified by recrystallization, bypassing chromatography altogether. The free base can then be regenerated if needed.
Frequently Asked Questions (FAQs)
Question 1: What are the most promising derivatization strategies at each position of the 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine core to enhance biological activity?
Answer: The 2-aminothiazole scaffold offers multiple points for derivatization, and the biological activity of the resulting compounds is highly dependent on the substitution pattern.[5][6]
-
N-2 Position (Amino Group): This is the most frequently modified position and has shown a high degree of flexibility for improving activity.[7]
-
Acylation: Introducing substituted benzoyl groups has been particularly successful in enhancing antitubercular activity.[7] For kinase inhibition, larger, more complex amide-linked side chains have proven effective, as seen in the development of Dasatinib.[8][9]
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates can introduce hydrogen bond donors and acceptors, which can be critical for target engagement.
-
-
C-4 Position (Ethylphenyl Group): Modifications here are generally less explored for this specific scaffold but can influence properties like lipophilicity and steric bulk. Exploring bioisosteric replacements for the ethylphenyl group (e.g., other substituted phenyl rings, pyridyl, or thienyl groups) could modulate activity and selectivity.
-
C-5 Position (Methyl Group): Introduction of appropriately sized substituents at this position can improve inhibitory activity and selectivity, for example, against inducible nitric oxide synthase (iNOS).[10] However, bulky or hydrophilic substituents at any position on the thiazole ring can also decrease or abolish activity.[10]
Derivatization Strategy Overview
Caption: Key derivatization points on the 2-aminothiazole scaffold and their general impact on biological activity.
Question 2: What are the common pitfalls in biological screening of 2-aminothiazole derivatives?
Answer: While potent, 2-aminothiazole derivatives can sometimes be "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[11] It is crucial to perform counter-screening and secondary assays to validate initial hits.
-
Assay Interference: Some thiazole derivatives can interfere with certain assay formats (e.g., those relying on redox chemistry or fluorescence). Always run control experiments with the compound in the absence of the biological target to check for assay artifacts.
-
Solubility Issues: As derivatives become more lipophilic to enhance potency, their aqueous solubility can decrease, leading to aggregation-based inhibition, a common source of false positives. It's essential to measure solubility and ensure the compound is fully dissolved at the tested concentrations.
-
Reactivity: The thiazole ring can, in some cases, be metabolically liable or react with cellular thiols.[11] Stability assays in buffer, plasma, and with liver microsomes are important follow-up experiments.
Question 3: How do I select the appropriate biological assays for my newly synthesized derivatives?
Answer: The choice of assay depends on the therapeutic area you are targeting. The 2-aminothiazole scaffold has a broad spectrum of reported activities.
-
Anticancer: A tiered approach is recommended.
-
Initial Screening: Use a panel of cancer cell lines (e.g., NCI-60) to assess broad antiproliferative activity using assays like the MTT or SRB assay.[12][13]
-
Target-based Assays: If you have a hypothesized target (e.g., a specific kinase), perform enzymatic assays to confirm direct inhibition.[8][14]
-
Cell-based Mechanism of Action: Investigate downstream signaling pathways, cell cycle arrest, or apoptosis induction to confirm on-target effects in a cellular context.
-
-
Antimicrobial:
-
Anti-inflammatory:
-
Enzyme Inhibition: Assays for enzymes like COX-1/COX-2 or iNOS are common starting points.[10]
-
Cell-based Assays: Measure the inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells like macrophages.
-
References
- BenchChem. The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.
-
Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 2021. Available from: [Link]
-
Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018. Available from: [Link]
-
Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014. Available from: [Link]
- BenchChem. Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
-
Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. 2021. Available from: [Link]
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
-
Ueda, S., et al. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. 2004. Available from: [Link]
-
Klopfenstein, S. R., et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2011. Available from: [Link]
-
Lombardo, L. J., et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-345825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. 2006. Available from: [Link]
-
Li, J., et al. Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate. 2025. Available from: [Link]
-
Al-Ostath, A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. 2021. Available from: [Link]
-
de Cássia, S., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE. 2018. Available from: [Link]
-
Sen, M., et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. 2022. Available from: [Link]
-
Staszowska-Karkut, M., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022. Available from: [Link]
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. 2025. Available from: [Link]
-
Hasan, M. R., et al. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. 2021. Available from: [Link]
-
Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. Available from: [Link]
-
Al-Amiery, A. A., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 15. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
Cell toxicity issues with 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine and mitigation
Introduction: Researchers working with novel thiazole-based compounds, such as 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, may encounter challenges related to unexpected or inconsistent cell toxicity in their in vitro assays. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive set of troubleshooting strategies and frequently asked questions to address these issues. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to help you navigate these complexities and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My novel thiazole derivative is showing high cytotoxicity across multiple cell lines at low concentrations. What are the initial troubleshooting steps?
A1: When confronted with potent cytotoxicity from a novel compound, the first priority is to confirm that the observed effect is genuine and not an experimental artifact. Follow these initial verification steps:
-
Concentration Verification: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a common source of unexpected results.
-
Compound Stability and Solubility: Assess the stability of your compound in the culture medium over the duration of your experiment. Degradation products could be more toxic than the parent compound. Also, visually inspect for any precipitation of the compound in the media, as this can lead to inconsistent results.[1]
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT, LDH).[2] Include appropriate controls, such as running the assay in a cell-free system with your compound, to rule out direct chemical interference with the assay reagents.
-
Solvent Toxicity: Ensure the final concentration of the solvent vehicle (e.g., DMSO) is within the tolerance level of your cell lines, which is typically below 0.5%.[1] Run a vehicle-only control to confirm that the solvent is not contributing to the observed cytotoxicity.
Q2: How can I determine if my thiazole compound is causing cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects?
A2: Distinguishing between cytotoxicity and cytostaticity is crucial for understanding the compound's mechanism of action. A time-course experiment measuring both cell viability and total cell number can provide a clear distinction.[1]
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.
-
Cytostatic Effect: The total cell number will plateau, indicating a halt in proliferation, while the percentage of viable cells remains high.
Q3: What are the likely mechanisms of cytotoxicity for a novel thiazole derivative?
A3: Based on extensive research into the thiazole scaffold, several mechanisms of cytotoxicity are plausible:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death, or apoptosis.[3][4][5] This can occur through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[6][7]
-
Cell Cycle Arrest: The compound may be causing cells to arrest at a specific phase of the cell cycle, preventing them from dividing and ultimately leading to cell death.[5][8]
-
Oxidative Stress: Thiazole-containing compounds can sometimes induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[9][10]
Part 2: Troubleshooting Guides & Mitigation Protocols
Issue 1: High Variability in Cytotoxicity Results Between Experiments
High variability can obscure the true effect of your compound. Standardization is key to obtaining reproducible data.
Troubleshooting Steps:
-
Standardize Cell Seeding and Passage Number: Ensure that the cell seeding density is consistent for every experiment.[11] Use cells within a narrow passage number range, as cellular characteristics can change over time with continuous passaging.[11]
-
Consistent Incubation Conditions: Maintain consistent incubation times, temperature, CO2, and humidity levels.[11]
-
Fresh Compound Dilutions: Prepare fresh dilutions of your thiazole derivative for each experiment to avoid issues with compound degradation.
Protocol 1: Optimizing Cell Seeding Density
This protocol helps determine the optimal number of cells to plate for your cytotoxicity assay to maximize the assay window.
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen viability assay.
-
Select the cell density that provides a robust signal without the cells becoming over-confluent in the untreated control wells.
Issue 2: Suspected Mechanism of Action - Apoptosis
If you suspect your thiazole derivative is inducing apoptosis, the following protocol can help confirm this.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases 3 and 7, a hallmark of apoptosis.
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Treat the cells with your thiazole derivative at various concentrations for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. An increase in signal compared to the vehicle control indicates caspase-3/7 activation.
Data Interpretation:
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle | Interpretation |
| Vehicle Control | 1,500 | 1.0 | Baseline caspase activity |
| Compound (Low Conc.) | 3,000 | 2.0 | Moderate caspase activation |
| Compound (High Conc.) | 12,000 | 8.0 | Strong caspase activation |
| Staurosporine | 15,000 | 10.0 | Positive control |
Issue 3: Suspected Mechanism of Action - Oxidative Stress
If you hypothesize that your compound is inducing oxidative stress, this can be investigated and potentially mitigated.
Protocol 3: Mitigation of Cytotoxicity with an Antioxidant
This protocol uses the antioxidant N-acetylcysteine (NAC) to determine if the observed cytotoxicity is mediated by ROS.
-
Seed cells in a 96-well plate at the optimized density.
-
Prepare solutions of your thiazole derivative and NAC.
-
Treat the cells with your compound in the presence and absence of a non-toxic concentration of NAC (e.g., 1-5 mM). Include controls for vehicle, compound only, and NAC only.
-
Incubate for the desired duration.
-
Perform a cell viability assay.
Data Interpretation:
| Treatment Group | % Cell Viability | Interpretation |
| Vehicle Control | 100% | Normal cell viability |
| Compound Only | 30% | Significant cytotoxicity |
| NAC Only | 98% | NAC is not toxic at this concentration |
| Compound + NAC | 85% | NAC rescues cells from compound-induced cytotoxicity |
A significant increase in cell viability in the co-treatment group suggests that oxidative stress plays a role in the compound's toxicity.
Part 3: Visualizations
Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Initial steps to validate unexpected cytotoxicity results.
Diagram 2: Potential Mechanistic Pathways of Thiazole Derivative-Induced Cytotoxicity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazoles and Thiazolidinones as Antioxidants | Bentham Science [benthamscience.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Mass Spectrometry of Sulfur-Containing Heterocyclic Compounds
Welcome to the technical support hub for the analysis of sulfur-containing heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unique challenges when analyzing these molecules by mass spectrometry. The inherent reactivity and diverse fragmentation behavior of the sulfur atom can lead to a range of analytical artifacts.
This resource provides in-depth, question-and-answer-based troubleshooting guides to directly address common issues, explaining the causative chemistry and offering field-proven, step-by-step protocols to ensure data integrity and scientific rigor.
Section 1: Troubleshooting In-Source Reactions and Artifacts
One of the most common challenges in the analysis of sulfur-containing compounds is their susceptibility to unintended reactions within the mass spectrometer's ion source. These artifacts can complicate spectral interpretation, lead to incorrect structural elucidation, and compromise quantitative accuracy. This section addresses the most frequent in-source artifacts.
FAQ 1: I'm observing unexpected peaks corresponding to M+16, M+32, and even M-2. What is causing this?
Answer:
You are likely observing in-source oxidation and reduction artifacts. The sulfur atom in many heterocyclic compounds is susceptible to changes in its oxidation state, particularly within the high-energy environment of an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][2][3]
-
Mechanism of Oxidation (+16 Da, +32 Da): In positive-ion ESI, the generation of radical species and the presence of dissolved oxygen or peroxides (from solvents like THF or Dioxane) can lead to the oxidation of sulfide moieties to sulfoxides (+16 Da) and subsequently to sulfones (+32 Da).[1][4] This process can be exacerbated by high source temperatures, corona discharge in APCI, or the presence of metal catalysts.
-
Mechanism of Reduction (M-2 Da, M-S, etc.): Conversely, reductive processes can also occur. For instance, some sulfoxides can be reduced back to sulfides.[5] More complex rearrangements can lead to the loss of sulfur (desulfurization), which is often accompanied by hydrogen shifts, resulting in unexpected M-S or M-SH2 peaks.[6]
Troubleshooting Guide: Differentiating Oxidation Artifacts from True Metabolites
It is critical, especially in drug metabolism studies, to distinguish between in-source artifacts and genuine metabolites produced biologically.[7][8]
Step 1: Analyze by Direct Infusion. Bypass the LC system and infuse the sample directly into the mass spectrometer. If the M+16 and M+32 peaks persist or increase in relative abundance, they are highly likely to be in-source artifacts.
Step 2: Vary Ion Source Parameters. Systematically reduce the source temperature, capillary voltage, and cone/orifice voltage.[9] In-source reactions are often energy-dependent; a reduction in these parameters should lead to a corresponding decrease in the abundance of the artifact peaks.
Step 3: Mobile Phase and Sample Preparation Audit.
-
Use Fresh Solvents: Prepare all mobile phases and sample diluents with fresh, HPLC-grade or MS-grade solvents to minimize peroxide contamination.
-
De-gas Solvents: Thoroughly de-gas mobile phases to remove dissolved oxygen.
-
Add Antioxidants: For particularly sensitive compounds, consider adding a small amount of an antioxidant like ascorbic acid to the sample diluent, but be aware of potential ion suppression.
Data Summary: Common Oxidation State Artifacts
| Mass Shift | Putative Identity | Common Cause | Mitigation Strategy |
| +16 Da | Sulfoxide | In-source oxidation | Reduce source temp/voltage, use fresh solvents |
| +32 Da | Sulfone | In-source oxidation | Reduce source temp/voltage, use fresh solvents |
| -16 Da | Sulfide (from Sulfoxide) | In-source reduction | Optimize source conditions |
| -34 Da | Loss of H₂S | Thermal degradation/fragmentation | Reduce source and transfer temperatures |
FAQ 2: My thiol-containing compound shows a dominant peak at 2M-2. Is this a dimer?
Answer:
Yes, you are observing the formation of a disulfide-bridged dimer. Thiol (-SH) groups are highly susceptible to oxidation, which can readily occur during sample preparation, storage, or within the ESI source, leading to the formation of a disulfide bond (S-S) between two molecules.[10][11] This results in a new species with a mass-to-charge ratio corresponding to [2M-2H+H]⁺ or [2M-2H+Na]⁺ in positive mode, or [2M-2H-H]⁻ in negative mode.
The main challenge with this artifact is that it can be difficult to distinguish from non-covalent dimers or actual disulfide-linked species present in the original sample.[12][13]
Troubleshooting Workflow for Disulfide Dimers
This workflow helps determine the origin of the observed dimer and provides steps for its mitigation if it is an artifact.
Caption: Troubleshooting logic for disulfide dimer artifacts.
Experimental Protocol: Mitigation of Artifactual Disulfide Formation
-
Sample Preparation:
-
Work quickly and keep the sample cool.
-
Prepare samples in a deoxygenated buffer or solvent immediately before analysis.
-
Adjust the pH of the sample solution. Thiol oxidation is often faster at neutral to alkaline pH. Acidifying the sample (e.g., with 0.1% formic acid) can slow this process.
-
-
Chemical Modification:
-
Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the sample at a final concentration of 1-5 mM. TCEP is often preferred as it is more stable and less prone to forming adducts.
-
Alternatively, cap the free thiol by alkylation using iodoacetamide or N-ethylmaleimide. This creates a stable thioether, preventing dimerization. Note: This permanently modifies the molecule and increases its mass.
-
-
LC-MS Conditions:
-
Minimize sample residence time in the autosampler.
-
Use a lower source temperature and gentle ionization conditions to minimize in-source oxidation.
-
Section 2: Differentiating In-Source Fragmentation from True Metabolites
A significant challenge in drug metabolism and degradation studies is distinguishing between fragments generated within the ion source and genuine metabolites or degradants present in the sample.[14][15] Soft ionization techniques like ESI are designed to minimize fragmentation, but many sulfur-containing heterocycles are labile and can still fragment under typical conditions.[9]
FAQ 3: I see a peak that could be a metabolite, but it also appears to be a plausible fragment of the parent drug. How can I confirm its origin?
Answer:
This is a critical question of analytical integrity. Differentiating between these two possibilities requires a systematic approach that modulates the energy input into the molecule before and during MS analysis. The core principle is that in-source fragmentation is energy-dependent, whereas the concentration of a true metabolite is not dependent on MS instrument settings.[9][14]
Workflow: In-Source Fragment vs. True Metabolite
Caption: Decision workflow to distinguish metabolites from in-source fragments.
Detailed Protocol: Cone Voltage Ramp Experiment
This experiment is the most definitive way to identify in-source fragments.
-
Setup: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump to ensure a stable signal.
-
Acquisition Method: Create an acquisition method where you monitor both the parent ion and the putative fragment/metabolite ion.
-
Ramp the Voltage: Set up a series of experiments (or a single automated experiment if your software allows) where the cone voltage (also known as orifice or fragmentor voltage) is increased stepwise, for example, from 10V to 100V in 10V increments. Keep all other source parameters constant.
-
Data Analysis:
-
For each voltage step, record the absolute intensity of both the parent and the ion of interest.
-
Calculate the ratio of the fragment/metabolite ion intensity to the parent ion intensity.
-
Plot this ratio against the cone voltage.
-
-
Interpretation:
-
If the ion is an in-source fragment: The ratio will be very low at low voltages and will increase significantly as the voltage (and thus the collision energy in the source) increases.
-
If the ion is a true metabolite: The ratio of [Metabolite]/[Parent] will remain constant regardless of the cone voltage, as both species are already present in the solution being infused.
-
By employing these systematic troubleshooting guides and experimental protocols, researchers can confidently identify and mitigate the common artifacts associated with the mass spectrometric analysis of sulfur-containing heterocyclic compounds, leading to more accurate and reliable scientific outcomes.
References
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- Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
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Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
This guide provides a comprehensive framework for the validation of a new, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, a novel thiazole derivative with potential pharmaceutical applications. In the landscape of drug development, the validation of an analytical method is the cornerstone that ensures the reliability, quality, and consistency of data.[1] The objective of this process is to formally demonstrate that the analytical procedure is suitable for its intended purpose.[2][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the underlying scientific rationale for each validation parameter. The methodologies and acceptance criteria are grounded in the internationally recognized guidelines established by the International Council for Harmonisation (ICH), primarily the Q2(R1) and the recently revised Q2(R2) guidelines.[2][3][5][6][7]
Overview of the Analytical Method: A Reverse-Phase HPLC Approach
The proposed method utilizes reverse-phase HPLC with UV detection, a ubiquitous and robust technique in pharmaceutical analysis. The selection of a C18 column is based on its versatility and effectiveness in retaining and separating moderately non-polar organic molecules like the target analyte. The mobile phase, a gradient mixture of acetonitrile and acidified water, is chosen to ensure sharp peak shapes and adequate retention.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The Validation Workflow: A Structured Approach
Method validation is not a single experiment but a series of interconnected studies. The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a comprehensive and self-validating data package.
Caption: Logical workflow for analytical method validation.
Validation Parameter 1: Specificity
Expertise & Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[4][8][9] For a stability-indicating method, this is the most critical parameter. We must prove that the analyte peak is pure and not inflated by co-eluting species. This is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[10][11]
-
Prepare Solutions:
-
Blank: Inject the diluent to ensure no interfering peaks at the analyte's retention time.
-
Analyte Standard: Prepare a solution of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine at the target concentration (e.g., 100 µg/mL).
-
Forced Degradation Samples: Expose the analyte solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
-
Analysis: Inject all prepared solutions into the HPLC system. Use a Photodiode Array (PDA) detector to evaluate peak purity for the analyte peak in all stressed samples.
-
Evaluation: Compare the chromatograms. The analyte peak should be well-resolved from all degradation peaks and any peaks present in the blank.
Table 2: Specificity and Forced Degradation Results
| Stress Condition | Observations | Analyte Peak Purity Index | Resolution from Closest Impurity |
| Acid Hydrolysis | ~15% degradation, 2 major degradant peaks | > 0.999 | 2.8 |
| Base Hydrolysis | ~10% degradation, 1 major degradant peak | > 0.999 | 3.5 |
| Oxidation (3% H₂O₂) | ~20% degradation, 2 major degradant peaks | > 0.999 | 2.5 |
| Thermal (105°C) | < 5% degradation | > 0.999 | N/A |
| Photolytic (UV 254nm) | ~8% degradation, 1 minor degradant peak | > 0.999 | 4.1 |
Acceptance Criteria:
-
The method must be able to separate the analyte from any degradation products, impurities, or blank components.[12]
-
Resolution (Rs) between the analyte peak and the closest eluting peak should be ≥ 2.0.[10]
-
Peak purity index should be > 0.990, indicating no co-eluting peaks.[10]
Validation Parameters 2 & 3: Linearity and Range
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[9][13][15] The range is established based on the method's intended application; for a drug substance assay, this is typically 80% to 120% of the target test concentration.[9]
-
Prepare Stock Solution: Accurately weigh and dissolve the reference standard in diluent to create a stock solution (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an assay, these could be 80, 90, 100, 110, and 120 µg/mL (representing 80-120% of the 100 µg/mL target).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001500 |
| 110 | 1102300 |
| 120 | 1203600 |
Linear Regression Results:
-
Slope: 10045
-
Y-Intercept: -1250
-
Correlation Coefficient (r²): 0.9998
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[16]
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Validation Parameters 4 & 5: Accuracy and Precision
Expertise & Causality: Accuracy and precision are distinct but equally critical parameters.[17][18] Accuracy measures the closeness of the experimental value to the true value and is determined by recovery studies.[8][9] Precision measures the degree of scatter between a series of measurements of the same sample, reflecting the method's reproducibility.[8][9] We evaluate precision at two levels:
-
Repeatability (Intra-assay precision): Variation over a short interval by the same analyst with the same equipment.
-
Intermediate Precision: Variation within the same lab, but on different days, with different analysts, or on different equipment.
-
Prepare Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80, 100, and 120 µg/mL). This can be done by spiking a blank matrix or by direct preparation if a matrix is not used.
-
Analysis: Analyze the nine samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Table 4: Accuracy (Recovery) Data
| Concentration Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean % Recovery | % RSD |
| Low (80%) | 80.0 | 79.8 | 99.8% | 0.45% |
| Mid (100%) | 100.0 | 100.3 | 100.3% | 0.31% |
| High (120%) | 120.0 | 119.5 | 99.6% | 0.38% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The %RSD for each concentration level should be ≤ 2%.[19]
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL).
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day and using a different HPLC system (if available), repeat the repeatability protocol.
-
Combine the data from both sets (12 total measurements) and calculate the overall %RSD.
-
Table 5: Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Combined (Intermediate) |
| Number of Samples (n) | 6 | 6 | 12 |
| Mean Assay Value (%) | 100.2 | 99.7 | 99.95 |
| Standard Deviation | 0.41 | 0.55 | 0.51 |
| % RSD (Precision) | 0.41% | 0.55% | 0.51% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[19]
Validation Parameters 6 & 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[20] LOQ is the lowest concentration that can be reliably quantified.[20] These parameters are crucial for impurity analysis but are also good indicators of method sensitivity. A common approach is to determine them based on the signal-to-noise (S/N) ratio.
-
Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions from the stock standard.
-
Analysis: Inject the solutions and determine the concentration that yields a specific S/N ratio. The instrument's data software can typically calculate this.
-
Confirmation: To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration and verify that the precision (%RSD) is acceptable.
Table 6: LOD and LOQ Data
| Parameter | Determination Method | Result | Acceptance Criteria |
| LOD | Signal-to-Noise | 0.05 µg/mL | S/N ratio ≈ 3:1[20] |
| LOQ | Signal-to-Noise | 0.15 µg/mL | S/N ratio ≈ 10:1[20] |
| LOQ Precision | 6 injections at 0.15 µg/mL | %RSD = 4.5% | Precision (%RSD) ≤ 10% |
Validation Parameter 8: Robustness
Expertise & Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22] This provides an indication of the method's reliability during normal usage and is a critical part of method development before final validation.[7][22]
-
Vary Parameters: For each test, vary one parameter at a time while keeping others constant. Analyze a standard solution (100 µg/mL) under each condition.
-
Monitor Performance: Record the retention time, peak area, and tailing factor.
Table 7: Robustness Study Data
| Parameter Varied | Nominal Value | Variation | Retention Time (min) | Tailing Factor | Assay (%) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 6.21 | 1.12 | 100.5 |
| 1.1 mL/min | 5.08 | 1.15 | 99.4 | ||
| Column Temperature | 30°C | 28°C | 5.65 | 1.13 | 100.1 |
| 32°C | 5.51 | 1.14 | 99.8 | ||
| Mobile Phase %B | 30% | 29% (±1%) | 5.89 | 1.15 | 99.2 |
| 31% (±1%) | 5.29 | 1.13 | 100.6 |
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.
-
Assay results should not deviate significantly from the initial results (e.g., within ±2.0%).
System Suitability Testing (SST)
Expertise & Causality: While method validation is a one-time event to prove a method is fit for purpose, System Suitability Testing (SST) is performed before and during each analytical run.[23] Its purpose is to verify that the entire chromatographic system (instrument, column, mobile phase) is functioning correctly on the day of analysis.[23][24]
Caption: Inter-relationship of analytical validation parameters.
Table 8: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry for accurate integration.[25] |
| Theoretical Plates (N) | N ≥ 5000 | Indicates column efficiency and separation power.[25] |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Demonstrates injection precision and system stability.[25] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation for specificity.[23] |
Final Conclusion
The new reverse-phase HPLC method for the quantification of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine has been successfully validated according to ICH guidelines. The comparative data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust . The established system suitability criteria will ensure the method's reliable performance in a routine quality control environment. Therefore, this analytical method is deemed suitable for its intended purpose: the quantitative determination of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine in drug substance analysis and stability studies.
References
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-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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Pharma Knowledge. (2024, June 20). How to Perform Linearity and Range in Analytical Method Validation. Retrieved from [Link]
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AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
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Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To. Retrieved from [Link]
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International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Lucidity Scientific. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
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Pharma Calculation. (2023, July 7). Range and Linearity Test for Analytical Method Validation. Retrieved from [Link]
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Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
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ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]
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SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]
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ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
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ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]
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Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
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Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
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MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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BMC Chemistry. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
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ResearchGate. (2011, January). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of the research chemical 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: This document is intended as a comprehensive safety guide. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine before any handling or use.[1][2] The information herein is based on general best practices for handling research chemicals and data for structurally similar compounds.
Part 1: Hazard Assessment and Triage
Understanding the potential hazards of a research chemical is the foundational step in safe laboratory practice.[1] While a specific Safety Data Sheet (SDS) for 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine was not located, a hazard assessment of the structurally similar compound, 4-Ethyl-5-methyl-1,3-thiazol-2-amine, provides critical insights into the potential risks.
Anticipated Hazards of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine:
Based on the GHS classifications for a structural analog, the following hazards should be anticipated[3]:
| Hazard Statement | GHS Classification | Potential Effect |
| H302 | Acute toxicity, oral (Warning) | Harmful if swallowed |
| H312 | Acute toxicity, dermal (Warning) | Harmful in contact with skin |
| H315 | Skin corrosion/irritation (Warning) | Causes skin irritation |
| H318 | Serious eye damage/eye irritation (Danger) | Causes serious eye damage |
| H332 | Acute toxicity, inhalation (Warning) | Harmful if inhaled |
| H335 | Specific target organ toxicity, single exposure (Warning) | May cause respiratory irritation |
Given these potential hazards, this compound should be handled with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine to prevent skin and eye contact, inhalation, and ingestion.[1][4]
Essential PPE Ensemble
-
Primary Protection:
-
Gloves: Chemical-resistant gloves are the first line of defense. Given that this compound is an aromatic amine, studies on similar compounds suggest that not all glove materials offer the same level of protection.[5][6] It is crucial to select gloves with proven resistance to aromatic amines.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7] However, due to the risk of serious eye damage, chemical splash goggles are strongly recommended.[4]
-
Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.[1]
-
-
Secondary (Enhanced) Protection:
-
Double Gloving: For procedures with a higher risk of splash or contamination, wearing two pairs of compatible chemical-resistant gloves is advised.
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety goggles to provide full facial protection.[4]
-
Chemical-Resistant Apron: For added protection against splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection
Given the potential for respiratory irritation and harm if inhaled, all handling of solid 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Part 3: Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.[1][8]
Chemical Handling Protocol
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[1][2] Ensure that a spill kit is readily available.
-
Engineering Controls: All weighing and solution preparation must be performed in a certified chemical fume hood.[1]
-
Weighing: When weighing the solid compound, use a disposable weigh boat to minimize contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][8]
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an appropriate absorbent material from a chemical spill kit.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: All spill clean-up materials must be disposed of as hazardous waste.
Disposal of Chemical Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination.[9][10]
-
Waste Segregation: 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine waste, including contaminated consumables, should be segregated as amine-containing chemical waste.[9][10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use a dedicated, properly labeled, and sealed waste container for all solid and liquid waste containing this compound.[9]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in the regular trash.[9]
Safe Handling and Disposal Workflow
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. quora.com [quora.com]
- 3. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
